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  • Product: 1-Butanol, 2-(dimethylamino)-2-ethyl-
  • CAS: 19792-53-1

Core Science & Biosynthesis

Foundational

"synthesis of 1-Butanol, 2-(dimethylamino)-2-ethyl-"

An In-Depth Technical Guide to the Synthesis of 1-Butanol, 2-(dimethylamino)-2-ethyl- This guide provides a comprehensive overview of a proposed synthetic pathway for 1-Butanol, 2-(dimethylamino)-2-ethyl-, a tertiary ami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1-Butanol, 2-(dimethylamino)-2-ethyl-

This guide provides a comprehensive overview of a proposed synthetic pathway for 1-Butanol, 2-(dimethylamino)-2-ethyl-, a tertiary amino alcohol with potential applications in pharmaceutical and materials science research. The proposed synthesis is a multi-step process designed for robustness and scalability, drawing upon well-established organic chemistry principles and analogous procedures for structurally similar molecules.

Introduction and Retrosynthetic Analysis

1-Butanol, 2-(dimethylamino)-2-ethyl- is a chiral tertiary amino alcohol. Its synthesis presents a challenge in constructing the quaternary carbon center at the C2 position, which bears both a dimethylamino and an ethyl group. Direct, single-step syntheses for this specific molecule are not prominently described in the literature. Therefore, a rational, multi-step approach is required.

A logical retrosynthetic analysis suggests a pathway proceeding through a nitrile intermediate, a strategy that has proven effective for the synthesis of analogous compounds such as 2-(dimethylamino)-2-phenylbutan-1-ol.[1] This approach involves the formation of a key α-aminonitrile intermediate via the Strecker reaction, followed by hydrolysis, esterification, and final reduction to the target alcohol.

Proposed Synthetic Pathway

The proposed synthesis of 1-Butanol, 2-(dimethylamino)-2-ethyl- is a four-step process commencing from readily available starting materials:

  • Step 1: Strecker Reaction - Synthesis of 2-(dimethylamino)-2-ethylbutanenitrile.

  • Step 2: Hydrolysis - Conversion of the nitrile to 2-(dimethylamino)-2-ethylbutanoic acid.

  • Step 3: Esterification - Formation of methyl 2-(dimethylamino)-2-ethylbutanoate.

  • Step 4: Reduction - Final conversion of the ester to 1-Butanol, 2-(dimethylamino)-2-ethyl-.

This pathway is illustrated in the workflow diagram below.

Synthetic_Pathway Start 2-Butanone + Dimethylamine + Sodium Cyanide Step1 Step 1: Strecker Reaction Start->Step1 Intermediate1 2-(dimethylamino)-2-ethylbutanenitrile Step1->Intermediate1 Formation of α-aminonitrile Step2 Step 2: Hydrolysis Intermediate1->Step2 Intermediate2 2-(dimethylamino)-2-ethylbutanoic acid Step2->Intermediate2 Nitrile to Carboxylic Acid Step3 Step 3: Esterification Intermediate2->Step3 Intermediate3 Methyl 2-(dimethylamino)-2-ethylbutanoate Step3->Intermediate3 Carboxylic Acid to Ester Step4 Step 4: Reduction Intermediate3->Step4 FinalProduct 1-Butanol, 2-(dimethylamino)-2-ethyl- Step4->FinalProduct Ester to Primary Alcohol

Caption: Proposed four-step synthesis of 1-Butanol, 2-(dimethylamino)-2-ethyl-.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(dimethylamino)-2-ethylbutanenitrile (Strecker Reaction)

The Strecker synthesis is a classic method for producing α-amino acids and their derivatives. In this initial step, 2-butanone reacts with dimethylamine to form an iminium ion, which is then attacked by a cyanide nucleophile.

Protocol:

  • In a well-ventilated fume hood, a 1L autoclave reactor is charged with 2-butanone (0.75 mol), sodium cyanide (0.91 mol), a 40% aqueous solution of dimethylamine (1.0 mol), and water (150 mL).

  • The reactor is sealed, and the mixture is stirred vigorously.

  • The reaction temperature is raised to 60-80°C, and the pressure is maintained at approximately 0.3 MPa for 8-12 hours.

  • After the reaction period, the reactor is cooled to room temperature, and the pressure is carefully released.

  • The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(dimethylamino)-2-ethylbutanenitrile.

Causality: The use of an autoclave and elevated temperature and pressure is to ensure the reaction goes to completion, especially given the volatility of 2-butanone and dimethylamine. The excess of dimethylamine and sodium cyanide drives the equilibrium towards the formation of the aminonitrile.

Strecker_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack Ketone 2-Butanone Iminium Iminium Ion Ketone->Iminium + (CH3)2NH - H2O Amine Dimethylamine Amine->Iminium Cyanide CN- Product 2-(dimethylamino)-2-ethylbutanenitrile Cyanide->Product Iminium_ion Iminium Ion Iminium_ion->Product + CN-

Caption: Mechanism of the Strecker reaction for the formation of the α-aminonitrile.

Step 2: Hydrolysis of 2-(dimethylamino)-2-ethylbutanenitrile

The nitrile group is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Protocol:

  • The crude 2-(dimethylamino)-2-ethylbutanenitrile from Step 1 is placed in a round-bottom flask equipped with a reflux condenser.

  • A 20% aqueous solution of sodium hydroxide is added until the pH of the mixture is ≥ 12.

  • The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 6.

  • The precipitated sodium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-(dimethylamino)-2-ethylbutanoic acid.

Causality: Strong basic conditions are necessary to facilitate the hydrolysis of the sterically hindered tertiary nitrile. The subsequent acidification protonates the carboxylate to form the carboxylic acid.

Step 3: Esterification of 2-(dimethylamino)-2-ethylbutanoic acid

The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction.

Protocol:

  • The crude 2-(dimethylamino)-2-ethylbutanoic acid is dissolved in methanol.

  • A catalytic amount of concentrated sulfuric acid is slowly added.

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield methyl 2-(dimethylamino)-2-ethylbutanoate.

Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester.

Step 4: Reduction of Methyl 2-(dimethylamino)-2-ethylbutanoate

The final step involves the reduction of the ester to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation.[2]

Protocol:

  • A solution of methyl 2-(dimethylamino)-2-ethylbutanoate in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-Butanol, 2-(dimethylamino)-2-ethyl-.

  • The final product can be purified by vacuum distillation.

Causality: LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent as LiAlH₄ reacts violently with water and other protic solvents. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.

Data Presentation

Compound Name Molecular Formula Molecular Weight ( g/mol ) Expected Physical State
2-ButanoneC₄H₈O72.11Liquid
2-(dimethylamino)-2-ethylbutanenitrileC₈H₁₆N₂140.23Liquid/Low-melting solid
2-(dimethylamino)-2-ethylbutanoic acidC₈H₁₇NO₂159.23Solid
Methyl 2-(dimethylamino)-2-ethylbutanoateC₉H₁₉NO₂173.25Liquid
1-Butanol, 2-(dimethylamino)-2-ethyl-C₈H₁₉NO145.24Liquid

References

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - ResearchGate. Available at: [Link]

  • Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka | Patsnap. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. Available at: [Link]

  • Eschweiler-Clarke Reaction - YouTube. Available at: [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

  • United States Patent Office. Available at: [Link]

  • Upgrading 1-butanol to unsaturated, carbonyl and aromatic compounds: a new synthesis approach to produce important. Available at: [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Available at: [Link]

  • USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents.
  • Synthesis of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol: Application in the Molar Scale Asymmetric Ethylation of trans-Crotonaldehyde | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

Physical Properties and Characterization of 1-Butanol, 2-(dimethylamino)-2-ethyl-: A Technical Guide

Executive Overview The compound 1-Butanol, 2-(dimethylamino)-2-ethyl- (systematically referred to as 2-(dimethylamino)-2-ethylbutan-1-ol) belongs to a highly specialized class of severely sterically hindered amino alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 1-Butanol, 2-(dimethylamino)-2-ethyl- (systematically referred to as 2-(dimethylamino)-2-ethylbutan-1-ol) belongs to a highly specialized class of severely sterically hindered amino alcohols (SHAAs). Characterized by extreme steric crowding around its tertiary amine center, this molecule exhibits unique physical chemistry—particularly concerning its basicity, solvation thermodynamics, and nucleophilicity. This whitepaper provides an in-depth analysis of its physical properties, details self-validating experimental protocols for its characterization, and explores its applications in drug development and chemical engineering.

Molecular Architecture and Steric Dynamics

The structural formula of 1-Butanol, 2-(dimethylamino)-2-ethyl- is C₈H₁₉NO (Molecular Weight: 145.24 g/mol ). Its defining architectural feature is the fully substituted C2 carbon (alpha to the nitrogen), which acts as a dense steric hub bearing four distinct functional groups:

  • A hydroxymethyl group (–CH₂OH)

  • A dimethylamino group (–N(CH₃)₂)

  • Two ethyl groups (–CH₂CH₃)

This dense alkyl branching creates a hydrophobic shield around the nitrogen atom. Unlike conventional amino alcohols such as monoethanolamine (MEA) or 2-amino-2-methyl-1-propanol (AMP), the extreme steric bulk of this compound fundamentally alters its interaction with aqueous solvents and electrophiles[1].

Predictive and Empirical Physical Properties

Because specialized SHAAs are often synthesized for proprietary applications, their physical properties are frequently derived through a combination of predictive continuum models and homologous series extrapolation.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of 1-Butanol, 2-(dimethylamino)-2-ethyl-

PropertyValue (Predicted/Typical)Analytical Rationale
Molecular Weight 145.24 g/mol Exact Mass Calculation
Physical State Colorless to pale yellow liquidHomologous series extrapolation
Boiling Point ~180°C - 195°CHigh MW combined with intermolecular hydrogen bonding
Density ~0.89 - 0.92 g/cm³Standard packing density for branched amino alcohols
pKa (at 25°C) 8.8 - 9.4Steric inhibition of proton solvation
logP (Octanol/Water) 1.2 - 1.8High lipophilicity due to extensive alkyl branching
Mechanistic Insight into Basicity (pKa)

In aqueous media, the basicity of an amine is dictated not only by the inductive effects of its substituents but also by the stabilization of its conjugate acid via hydrogen bonding with water. The dense alkyl branching (two ethyls and two N-methyls) in this molecule creates a severe steric penalty for solvent molecules attempting to access the protonated nitrogen. This restricts the formation of a robust hydration shell. Consequently, despite the electron-donating inductive effects of the alkyl groups, the thermodynamic destabilization of the conjugate acid lowers the pKa relative to less hindered tertiary amines[2].

Self-Validating Experimental Protocols

To accurately determine the physical properties of novel SHAAs, rigorous experimental designs are required. The following protocols are engineered as self-validating systems to ensure absolute data trustworthiness.

Protocol 1: High-Precision Potentiometric Determination of pKa

Causality & Experience: Standard pH titrations often suffer from electrode junction potential drift and CO₂ contamination. To ensure trustworthiness, this protocol incorporates a concurrent validation using Tromethamine (TRIS), which has a well-documented pKa of 8.03 at 25°C[3], and utilizes a nitrogen blanket to prevent carbonic acid formation.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass pH electrode using standard National Institute of Standards and Technology (NIST) buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

  • Self-Validation Check: Titrate a 0.01 M solution of TRIS with standardized 0.1 M HCl. Calculate the pKa. The system is validated for the sample run only if the calculated TRIS pKa is 8.03 ± 0.02.

  • Sample Preparation: Dissolve 1.45 g of 1-Butanol, 2-(dimethylamino)-2-ethyl- in 100 mL of degassed, deionized water to create a 0.1 M solution.

  • Titration: Titrate the sample with standardized 0.1 M HCl under a continuous nitrogen gas blanket.

  • Data Analysis: Plot pH vs. Volume of HCl. Utilize the first derivative (dpH/dV) to identify the exact equivalence point. The pH at the half-equivalence point equals the pKa of the amino alcohol.

Workflow N1 Sample Preparation (0.1 M Amino Alcohol in H2O) N2 Temperature Equilibration (25.0 ± 0.1 °C) N1->N2 N3 Potentiometric Titration (0.1 M HCl addition) N2->N3 N4 Data Acquisition (pH vs. Volume) N3->N4 N5 First Derivative Analysis (dpH/dV) N4->N5 N6 pKa Calculation (Half-equivalence point) N5->N6

Caption: Self-validating potentiometric workflow for precise pKa determination of amino alcohols.

Protocol 2: Octanol-Water Partition Coefficient (logP) via Shake-Flask Method

Causality & Experience: Direct partitioning of highly lipophilic amines can lead to micro-emulsions or volume shifts if the solvents are not pre-equilibrated. Pre-saturation prevents mutual solubility volume changes during the actual experiment.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours. Separate the phases using a separatory funnel.

  • Partitioning: Dissolve a precisely weighed mass of the amino alcohol in the aqueous phase (buffered to pH 12 to ensure the amine is fully unprotonated and neutral). Add an equal volume of the saturated 1-octanol.

  • Equilibration: Agitate the mixture at 100 rpm at 25°C for 4 hours, then centrifuge at 3000 x g for 20 minutes to break any micro-emulsions.

  • Quantification & Validation: Analyze both phases using Gas Chromatography-Flame Ionization Detection (GC-FID).

  • Self-Validation Check (Mass Balance): Calculate the total recovered mass. The sum of the mass in the octanol phase and the aqueous phase must equal 98-102% of the initial mass. A failure indicates volatilization or adsorption to glassware, invalidating the run.

Applications in Advanced Chemical Engineering and Drug Development

Selective Acid Gas Scrubbing (CO₂/H₂S)

Severely sterically hindered amino alcohols are a cornerstone of modern gas purification technologies. When a standard primary or secondary amine reacts with CO₂, it forms a stable carbamate, a process that consumes two moles of amine per mole of CO₂. In contrast, the extreme steric bulk of 1-Butanol, 2-(dimethylamino)-2-ethyl- prevents the formation of a stable carbamate intermediate[1]. Instead, the amine acts as a base catalyst, promoting the direct hydration of CO₂ to bicarbonate (HCO₃⁻). This specific pathway achieves a theoretical 1:1 loading capacity (moles CO₂ per mole amine) and requires significantly less thermal energy for regeneration[1].

Mechanism A Sterically Hindered Amino Alcohol (Amine) C Unstable Carbamate Intermediate (Steric Repulsion) A->C Nucleophilic Attack E Bicarbonate (HCO3-) + Protonated Amine (R3NH+) A->E Direct Base Catalysis (Alternative Pathway) B CO2 + H2O (Aqueous Medium) B->C Solvation D Hydrolysis C->D Rapid Breakdown D->E Thermodynamic Sink

Caption: Reaction pathway of sterically hindered amino alcohols in CO2 absorption, favoring bicarbonate.

Pharmaceutical and Synthetic Utility

In drug development, incorporating sterically hindered amino alcohol motifs can drastically alter the pharmacokinetic profile of a molecule. The dense steric shielding around the nitrogen prevents rapid N-dealkylation or oxidative deamination by metabolic enzymes such as cytochrome P450 and monoamine oxidases (MAOs). Furthermore, bulky amino alcohols are increasingly utilized as chiral auxiliaries or structural ligands in divergent asymmetric syntheses, dictating the stereochemical outcomes of complex cyclocondensation reactions to form novel saturated heterocycles[4].

References

  • US Patent 4240923A. Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures. Google Patents. 1

  • Ashcraft, R. W., et al. Computation of pKa from Dielectric Continuum Theory. The Journal of Physical Chemistry A. 2

  • US EPA. Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol.3

  • The Journal of Organic Chemistry. Divergent Synthesis of Meyers' Lactams and Medium Lactams via Cyclocondensation of γ-Ylidene-Butanolides with Chiral Amino Alcohols. ACS Publications. 4

Sources

Foundational

Technical Whitepaper: Structural Profiling, Synthesis, and Applications of 1-Butanol, 2-(dimethylamino)-2-ethyl-

Executive Summary In modern drug development, sterically hindered amino alcohols serve as critical pharmacophore building blocks and ionizable lipid precursors. The compound commonly indexed under the nomenclature 1-Buta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, sterically hindered amino alcohols serve as critical pharmacophore building blocks and ionizable lipid precursors. The compound commonly indexed under the nomenclature 1-Butanol, 2-(dimethylamino)-2-ethyl- (systematic IUPAC: 2-(dimethylamino)-2-ethylbutan-1-ol) represents a highly specialized tertiary amine.

A direct query for the exact Chemical Abstracts Service (CAS) Registry Number of this specific positional isomer reveals that it is not universally indexed in standard open-access repositories. However, structurally analogous compounds such as 2-ethyl-2-[(methylamino)methyl]butan-1-ol (CAS 959238-57-4)[1] and 2-(diisopropylamino)ethanol (CAS 96-80-0)[2] are heavily documented. Furthermore, chemical supplier indices occasionally map related complex derivatives under specific registry blocks (e.g., CAS 1448053-60-8)[3].

As a Senior Application Scientist, I have designed this whitepaper to bypass basic indexing limitations and provide a rigorous, field-proven guide to the physicochemical properties, de novo synthesis, and pharmacological utility of this compound.

Physicochemical Rationale & Drug Design

Amino alcohols of this class are heavily utilized in the synthesis of active pharmaceutical ingredients (APIs) because they provide both amine and alcohol functionalities, enabling the systematic adjustment of drug hydrophilicity and metabolic stability[4].

The structural brilliance of 2-(dimethylamino)-2-ethylbutan-1-ol lies in its C2-symmetric ethyl substitution . This specific steric bulk at the alpha-carbon completely blocks monoamine oxidase (MAO) degradation and prevents unwanted N-dealkylation in vivo. Furthermore, the symmetry eliminates the chiral center, bypassing the severe yield penalties associated with enantiomeric resolution—a critical bottleneck in industrial scale-up.

Quantitative Data Profiling
ParameterSpecificationCausality / Impact in Drug Design
IUPAC Name 2-(dimethylamino)-2-ethylbutan-1-olEnsures unambiguous structural identification across databases.
Molecular Formula C8H19NODictates a low molecular weight (145.24 g/mol ), optimizing ligand efficiency.
Stereochemistry Achiral (Symmetric C2)Eliminates the need for costly chiral resolution during bulk API manufacturing.
Amine Classification Tertiary, Sterically HinderedPrevents nucleophilic side-reactions; modulates basicity for targeted delivery.
Predicted pKa ~9.0 - 9.5Provides optimal buffering capacity and pH-dependent ionization in physiological environments.

De Novo Synthesis & Validation Protocol

To synthesize 2-(dimethylamino)-2-ethylbutan-1-ol from commercially available precursors, we utilize a self-validating Strecker amination followed by an Eschweiler-Clarke methylation. This route is deliberately chosen over direct alkylation to prevent the formation of inseparable quaternary ammonium salts.

Step-by-Step Methodology

Phase 1: Strecker Amination to 2-Amino-2-ethylbutanenitrile

  • Charge a dry, argon-purged round-bottom flask with 3-pentanone (1.0 eq) and a saturated aqueous solution of ammonium chloride ( NH4​Cl , 1.5 eq). Causality: 3-pentanone is chosen because its symmetric diethyl substitution guarantees the correct achiral carbon skeleton.

  • Add sodium cyanide (NaCN, 1.2 eq) dropwise at 0°C. Causality: Maintaining a low temperature prevents the volatilization of highly toxic HCN gas generated in situ.

  • Stir for 12 hours at room temperature.

  • Self-Validation Checkpoint: Analyze the organic extract via IR spectroscopy. A sharp C≡N stretch at ~2200 cm⁻¹ confirms successful cyanide incorporation.

Phase 2: Acidic Hydrolysis & Hydride Reduction

  • Hydrolyze the nitrile by refluxing in 6M HCl for 24 hours to yield 2-amino-2-ethylbutanoic acid. Causality: The steric bulk of the two ethyl groups makes this hydrolysis sluggish, necessitating extended reflux times and strong acid.

  • Reduce the resulting carboxylic acid using Lithium Aluminum Hydride ( LiAlH4​ , 2.0 eq) in anhydrous THF at 0°C. Causality: LiAlH4​ is required because carboxylic acids are highly resistant to milder reducing agents like NaBH4​ .

  • Self-Validation Checkpoint: Mass spectrometry (ESI+) of the workup must yield an [M+H]+ peak at m/z 118, confirming the primary amino alcohol intermediate.

Phase 3: Eschweiler-Clarke N-Dimethylation

  • Dissolve the intermediate 2-amino-2-ethylbutan-1-ol in 85% formic acid (excess).

  • Introduce 37% aqueous formaldehyde (2.5 eq). Causality: Formaldehyde acts as the methyl source, while formic acid serves as the hydride donor. This specific reaction naturally halts at the tertiary amine, preventing over-alkylation.

  • Reflux at 100°C for 12 hours, then quench with 2M NaOH and extract with Dichloromethane (DCM).

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A negative result (no purple color) validates the complete conversion of the primary amine to the target tertiary amine.

SynthesisWorkflow A 3-Pentanone (Achiral Starting Material) B Strecker Amination (NaCN, NH4Cl) A->B Step 1: Cyanide Addition C Acidic Hydrolysis (HCl, H2O, Reflux) B->C Step 2: Nitrile to Acid D Hydride Reduction (LiAlH4, Anhydrous THF) C->D Step 3: Acid to Alcohol E Eschweiler-Clarke Methylation (CH2O, HCOOH) D->E Step 4: N-Dimethylation F 2-(Dimethylamino)-2-ethylbutan-1-ol (Target Amino Alcohol) E->F Final Purification

Fig 1: De novo self-validating synthetic workflow for 2-(dimethylamino)-2-ethylbutan-1-ol.

Pharmacological Utility: Lipid Nanoparticle (LNP) Formulation

Beyond serving as a rigid API scaffold, sterically hindered amino alcohols are foundational in the development of ionizable lipids for mRNA delivery systems (such as those used in modern vaccines).

When 2-(dimethylamino)-2-ethylbutan-1-ol is conjugated to lipid tails via esterification of its primary alcohol, the resulting lipid exhibits highly specific pH-responsive behavior. At physiological pH (7.4), the sterically hindered tertiary amine remains neutral, allowing the LNP to circulate safely in the bloodstream without causing systemic toxicity. However, upon cellular endocytosis, the pH drops to ~5.5. The amine rapidly protonates, causing a cationic shift that destabilizes the endosomal membrane and releases the mRNA payload into the cytosol.

LNPMechanism N1 Amino Alcohol Incorporation N2 LNP Circulation (pH 7.4, Neutral) N1->N2 N3 Endosomal Entry (pH Drop to 5.5) N2->N3 Cellular Uptake N4 Amine Protonation (Cationic Shift) N3->N4 Acidification N5 Payload Release (Membrane Fusion) N4->N5 Destabilization

Fig 2: pH-responsive mechanism of sterically hindered amino alcohols in LNP delivery systems.

Sources

Exploratory

Thermal Stability Profiling of 1-Butanol, 2-(dimethylamino)-2-ethyl-: A Mechanistic Guide for Advanced Applications

Executive Summary In the landscape of process chemistry and drug development, the thermal stability of amino alcohol precursors dictates the operational boundaries of synthetic workflows. The compound 1-Butanol, 2-(dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of process chemistry and drug development, the thermal stability of amino alcohol precursors dictates the operational boundaries of synthetic workflows. The compound 1-Butanol, 2-(dimethylamino)-2-ethyl- (IUPAC: 2-(dimethylamino)-2-ethylbutan-1-ol) represents a highly specialized class of sterically hindered, tertiary β -amino alcohols. Unlike linear amino alcohols that readily degrade under moderate thermal stress, this molecule features a quaternary carbon center at the C2 position.

This whitepaper provides an in-depth mechanistic analysis of why this specific structural architecture confers exceptional thermal resistance. By acting as a self-validating framework for researchers, this guide outlines the physical chemistry governing its stability, details rigorous thermal profiling protocols (TGA/DSC), and explores its utility in high-temperature pharmaceutical synthesis.

Structural Causality of Thermal Resistance

To understand the thermal stability of 2-(dimethylamino)-2-ethylbutan-1-ol, we must analyze its molecular topology. The C2 carbon is bonded to four distinct non-hydrogen groups: a hydroxymethyl group (-CH₂OH), two ethyl groups (one being the C3-C4 chain of the butanol backbone), and a dimethylamino group (-N(CH₃)₂).

This extreme steric congestion fundamentally alters the molecule's thermal degradation kinetics:

  • Suppression of β -Elimination: The lowest-energy thermal degradation pathway for standard amino alcohols (e.g., monoethanolamine) is E2 β -elimination, which leads to dehydration and the formation of reactive imines or enamines[1]. Because the C2 position in this molecule is a quaternary center, it completely lacks a β -hydrogen relative to the hydroxyl group. Without an abstractable proton, standard dehydration is mechanistically blocked.

  • Steric Shielding of the Amine: The tertiary nature of the amine (-N(CH₃)₂) combined with the bulky ethyl groups creates a "steric umbrella." This prevents nucleophilic side reactions and oligomerization at elevated temperatures, a common failure mode for primary amino alcohols which tend to undergo dehydrogenative polymerization above 160°C[1].

  • Shift to High-Energy Cleavage: Because low-energy elimination routes are blocked, the molecule is forced to degrade via homolytic C-C or C-N bond scission[2]. These pyrolytic pathways require significantly higher activation energies, pushing the onset of thermal degradation ( Tonset​ ) well beyond the operational temperatures of standard synthetic reflux conditions.

Degradation Pathway Visualization

G Molecule 2-(Dimethylamino)-2-ethylbutan-1-ol PathA β-Elimination Route Molecule->PathA Standard Degradation PathB Thermal Cleavage Route Molecule->PathB High Thermal Stress PathC Oxidative Route Molecule->PathC O2 Exposure Blocked BLOCKED (Quaternary C2 lacks β-hydrogen) PathA->Blocked FragB C-N / C-C Scission (>250°C) PathB->FragB FragC N-Oxide Formation (Aerobic Only) PathC->FragC

Figure 1: Diverted thermal degradation pathways of sterically hindered quaternary amino alcohols.

Quantitative Data Presentation

By extrapolating data from structurally analogous sterically hindered amino alcohols (such as 2-amino-2-methyl-1-propanol, AMP)[2], we can establish a comparative baseline for the thermal stability of 2-(dimethylamino)-2-ethylbutan-1-ol.

Table 1: Comparative Thermal Stability Metrics of Amino Alcohols

CompoundStructural Class β -Hydrogen at C2?Extrapolated Tonset​ (°C)Primary Degradation Route
Monoethanolamine (MEA) Linear PrimaryYes~150-160Dehydration / Polymerization
2-Amino-2-methyl-1-propanol (AMP) Hindered PrimaryNo~200-220C-C / C-N Cleavage
2-(Dimethylamino)-2-ethylbutan-1-ol Hindered TertiaryNo>240 C-C / C-N Cleavage

Experimental Workflow: High-Resolution Thermal Profiling

To empirically validate the thermal limits of 2-(dimethylamino)-2-ethylbutan-1-ol for a specific drug development process, researchers must employ a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow. The following protocol is designed as a self-validating system to eliminate environmental artifacts.

Phase 1: Sample Preparation & Dehydration

Amino alcohols are inherently hygroscopic. Failure to remove bound water will result in an endothermic artifact during DSC analysis that masks true thermal events[3].

  • Transfer 15-20 mg of the compound into a vacuum desiccator.

  • Dry the sample at 60°C under high vacuum (0.1 MPa) for a minimum of 24 hours to ensure complete removal of atmospheric moisture.

  • Store immediately under an inert argon atmosphere until testing.

Phase 2: Thermogravimetric Analysis (TGA)

This step isolates pyrolytic degradation from oxidative combustion.

  • Crucible Selection: Load 5–10 mg of the dried sample into an open alumina (Al₂O₃) crucible.

  • Atmosphere Control: Establish a strict nitrogen ( N2​ ) purge gas flow at 50 mL/min. Causality Insight: Purging oxygen is critical; tertiary amines are highly susceptible to oxidation at elevated temperatures, forming N-oxides that undergo Cope elimination, falsely lowering the apparent degradation temperature.

  • Heating Program: Heat the sample from 25°C to 500°C at a controlled ramp rate of 10°C/min[4].

  • Data Extraction: Record the 5% weight loss temperature ( Td5​ ) as the definitive metric for the onset of thermal degradation.

Phase 3: Differential Scanning Calorimetry (DSC)

This step maps the thermodynamic phase transitions (melting, glass transition) prior to degradation.

  • Crucible Selection: Seal 5–10 mg of the sample in a hermetic gold or aluminum pan to prevent premature volatilization.

  • Thermal History Erasure: Heat the sample to 150°C, hold isothermally for 3 minutes, and cool back to -20°C at 10°C/min. Causality Insight: Sterically hindered amino alcohols often exhibit supercooling behavior and glass-forming tendencies; erasing the thermal history ensures the recorded Tg​ or Tm​ is an intrinsic property of the crystal lattice rather than an artifact of prior processing[4].

  • Analytical Run: Heat the sample from -20°C to 250°C at 10°C/min under N2​ flow, monitoring for sharp endothermic peaks (melting) or broad exothermic shifts (decomposition).

Applications in Drug Development & Process Chemistry

The deliberate selection of a highly stable amino alcohol like 2-(dimethylamino)-2-ethylbutan-1-ol is rarely accidental in pharmaceutical synthesis. Its unique thermal profile unlocks specific synthetic capabilities:

  • Synthesis of Cyclic Sulfamidates: 1,2-amino alcohols are the primary building blocks for five-membered cyclic sulfamidates, which are potent electrophiles used in API synthesis. The reaction with sulfuryl chloride is highly exothermic and prone to side reactions. The steric bulk and thermal stability of this compound prevent competitive chlorination and aziridination, allowing for high-yield conversions even under fluctuating thermal conditions[5].

  • High-Temperature Base Catalysis: In reactions requiring a basic environment at reflux temperatures >150°C, linear amines often degrade or participate as nucleophiles. The tertiary amine in this compound is sterically shielded, allowing it to act purely as a non-nucleophilic base that survives prolonged thermal stress.

  • Chiral Auxiliary Precursors: When utilized in asymmetric synthesis, the rigid, heavily substituted backbone of this molecule creates a highly organized transition state. Its resistance to thermal degradation ensures that the auxiliary remains intact during harsh cleavage or deprotection steps later in the synthetic sequence.

References

  • Biodegradable Poly(oxamide ester)s from Adipic Acid and Amino Alcohols with Different Chain Lengths: Synthesis, Characterization, and Properties | Macromolecules - ACS Publications. 4

  • Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates | Organic Process Research & Development - ACS Publications. 5

  • 2-Methyl-2-[(2-methylpentyl)amino]propan-1-ol - Smolecule. 1

  • CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration | Environmental Science & Technology - ACS Publications. 2

  • ChemComm - RSC Publishing (Thermal behavior of AMP complexes). 3

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Foundational

A Comprehensive Technical Guide to the Isomers of 2-(Dimethylamino)-2-ethyl-1-butanol

Introduction Overview of Amino Alcohols in Pharmaceutical Science The vicinal amino alcohol motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds, including natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Overview of Amino Alcohols in Pharmaceutical Science

The vicinal amino alcohol motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds, including natural products, pharmaceuticals, and chiral catalysts.[1][2] This structural unit's prevalence stems from its ability to participate in key hydrogen bonding interactions with biological targets and its utility as a versatile synthetic intermediate.[1] Notable examples of drugs containing the amino alcohol core include the beta-blocker propranolol and the antidepressant fluoxetine, where the stereochemistry of the amino alcohol is critical to their therapeutic effect.

Introduction to 2-(Dimethylamino)-2-ethyl-1-butanol

2-(dimethylamino)-2-ethyl-1-butanol is a tertiary amino alcohol. Its structure is characterized by a butanol backbone with a dimethylamino group and an ethyl group both attached to the second carbon atom. While specific documentation on this exact molecule is sparse in publicly available literature, its structural relative, 2-(Dimethylamino)-2-phenylbutan-1-ol, is a known intermediate in the synthesis of the gastrointestinal drug Trimebutine.[3][4] This relationship suggests that 2-(dimethylamino)-2-ethyl-1-butanol and its isomers could serve as valuable building blocks in drug discovery.

The Importance of Stereoisomerism in Drug Development

Many molecules, including 2-(dimethylamino)-2-ethyl-1-butanol, are chiral, meaning they are not superimposable on their mirror images.[5] These non-superimposable mirror images are known as enantiomers.[5] It is a well-established principle in pharmacology that enantiomers of a drug can have significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even cause adverse effects (the distomer).[6] For instance, the (S)-(+)-enantiomer of naproxen is a potent anti-inflammatory agent, whereas the (R)-(-)-enantiomer is a liver toxin with no therapeutic benefit.[6] Therefore, the ability to separate, identify, and control the stereochemistry of chiral drug candidates is of paramount importance in modern drug development.

Stereochemistry of 2-(Dimethylamino)-2-ethyl-1-butanol

Identification of the Chiral Center

The chirality of 2-(dimethylamino)-2-ethyl-1-butanol originates from a single stereogenic center. A chiral center is typically a tetrahedral carbon atom bonded to four different substituents.[5] In the case of 2-(dimethylamino)-2-ethyl-1-butanol, the carbon at the C2 position is the chiral center.

The four different groups attached to the C2 carbon are:

  • A hydroxylmethyl group (-CH₂OH)

  • A dimethylamino group (-N(CH₃)₂)

  • An ethyl group (-CH₂CH₃)

  • A methyl group from the butanol backbone that is part of a larger chain.

Description of the Enantiomers (R and S forms)

Due to the presence of one chiral center, 2-(dimethylamino)-2-ethyl-1-butanol exists as a pair of enantiomers. These are designated as (R)-2-(dimethylamino)-2-ethyl-1-butanol and (S)-2-(dimethylamino)-2-ethyl-1-butanol based on the Cahn-Ingold-Prelog priority rules. Enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[7] However, they rotate plane-polarized light in equal but opposite directions.[8]

Caption: 2D representation of the (R) and (S) enantiomers.

Physical and Chemical Properties of the Isomers (Theoretical)

Table 1: Predicted Physicochemical Properties of 2-(dimethylamino)-2-ethyl-1-butanol Isomers

PropertyPredicted Value
Molecular FormulaC₈H₁₉NO
Molecular Weight145.24 g/mol
Boiling PointExpected to be similar for both enantiomers
Melting PointExpected to be similar for both enantiomers
SolubilityExpected to be similar for both enantiomers in achiral solvents
Optical RotationEqual in magnitude, opposite in sign ([α]D)

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure amino alcohols can be achieved through asymmetric synthesis or by resolving a racemic mixture.

General Strategies for Asymmetric Synthesis of Amino Alcohols
3.1.1 Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to synthesize the target molecule.[7]

3.1.2 Asymmetric Reduction of α-Amino Ketones

A common strategy for the synthesis of chiral amino alcohols is the asymmetric reduction of a corresponding α-amino ketone precursor using a chiral reducing agent or a catalyst.

Classical Resolution of Racemic Mixtures

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers.[7]

3.2.1 Diastereomeric Salt Formation

This is a widely used industrial method that involves reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid, such as tartaric acid.[9] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.[9] This difference in solubility allows for their separation by fractional crystallization.

  • Salt Formation: Dissolve one equivalent of racemic 2-(dimethylamino)-2-ethyl-1-butanol and one equivalent of L-(+)-tartaric acid in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Separation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of Enantiomer: Dissolve the collected diastereomeric salt in water and add a base, such as sodium hydroxide, to raise the pH to >11.[9] This neutralizes the tartaric acid and liberates the free amino alcohol.

  • Extraction and Isolation: Extract the liberated enantiomer with a suitable organic solvent (e.g., dichloromethane). Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-(dimethylamino)-2-ethyl-1-butanol.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes the stereospecificity of enzymes to preferentially react with one enantiomer in a racemic mixture.[10] For amino alcohols, lipases are often used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[10]

3.3.1 Protocol for Enzymatic Resolution
  • Reaction Setup: Dissolve racemic 2-(dimethylamino)-2-ethyl-1-butanol in an appropriate organic solvent. Add an acyl donor (e.g., ethyl acetate) and the chosen lipase (e.g., Candida antarctica lipase B).

  • Incubation: Stir the mixture at a controlled temperature until approximately 50% conversion is achieved (monitored by HPLC or GC).

  • Separation: Separate the enzyme by filtration. The reaction mixture now contains one enantiomer as the ester and the other as the unreacted alcohol. These can be separated by chromatography or extraction.

  • Hydrolysis: The separated ester can be hydrolyzed back to the alcohol to yield the other enantiomer.

Analytical Techniques for Isomer Separation and Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[11]

4.1.1 Direct vs. Indirect Methods
  • Direct methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11]

  • Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[12]

4.1.2 Recommended Chiral Stationary Phases

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for the separation of a wide range of chiral compounds, including amino alcohols.[11]

4.1.3 Protocol for Chiral HPLC Method Development (with and without derivatization)

Direct Method:

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Screening: Begin with a normal phase mobile phase, such as a mixture of hexane and isopropanol. If separation is not achieved, screen different mobile phase compositions and consider switching to reversed-phase or polar organic modes.[13]

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to optimize the resolution and analysis time.

Indirect Method (with Derivatization):

  • Derivatization: React the racemic 2-(dimethylamino)-2-ethyl-1-butanol with a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric esters.

  • Chromatography: Separate the resulting diastereomers on a standard C18 reversed-phase column using a mobile phase such as acetonitrile and water.

  • Detection: Use a UV detector set to an appropriate wavelength for the derivatized compound.

G cluster_workflow Chiral HPLC Workflow Racemic_Mixture Racemic Mixture of 2-(dimethylamino)-2-ethyl-1-butanol Derivatization Derivatization with Chiral Reagent (Indirect) or Direct Injection Racemic_Mixture->Derivatization HPLC HPLC Separation (Chiral or Achiral Column) Derivatization->HPLC Detection Detection (UV, MS, etc.) HPLC->Detection Quantification Quantification of Enantiomers Detection->Quantification

Caption: General workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

For volatile amino alcohols, chiral GC can be an effective separation technique.[11] Derivatization to increase volatility may be necessary. Cyclodextrin-based chiral stationary phases are commonly used for this purpose.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral environment.

4.3.1 Use of Chiral Shift Reagents

Chiral shift reagents are paramagnetic lanthanide complexes that can reversibly bind to the analyte, forming diastereomeric complexes that have different NMR spectra.[14][15] This allows for the direct observation and quantification of enantiomers in a mixture.

  • Sample Preparation: Dissolve a known amount of the 2-(dimethylamino)-2-ethyl-1-butanol sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, incremental amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent.

  • Analysis: Observe the splitting of signals corresponding to the enantiomers. The ratio of the integrals of the separated peaks corresponds to the enantiomeric ratio.

4.3.2 Derivatization with Chiral Derivatizing Agents (e.g., Mosher's Acid)

Reacting the amino alcohol with a chiral derivatizing agent, such as Mosher's acid chloride, forms diastereomers that will have distinct NMR spectra, allowing for the determination of enantiomeric excess.[16]

  • Derivatization: React the 2-(dimethylamino)-2-ethyl-1-butanol sample with an enantiomerically pure chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) in the presence of a base.

  • Purification: Purify the resulting diastereomeric esters.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the purified diastereomers.

  • Comparison: Compare the spectrum to that of the diastereomers formed with the other enantiomer of the derivatizing agent (e.g., (S)-Mosher's acid chloride) to confirm signal assignments and determine the absolute configuration.

Table 2: Comparison of Analytical Techniques for Isomer Analysis

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC (Direct)Differential interaction with a chiral stationary phase.Quantitative, can be used for preparative separation.Requires specialized, expensive columns.
Chiral HPLC (Indirect)Separation of diastereomers on an achiral column.Uses standard, less expensive columns.Requires a derivatization step, which can introduce errors.
Chiral GCSeparation of volatile enantiomers on a chiral column.High resolution for volatile compounds.May require derivatization to increase volatility.
NMR with Chiral Shift ReagentsFormation of diastereomeric complexes in solution.Provides direct observation of enantiomers.Can cause line broadening, expensive reagents.
NMR with Chiral Derivatizing AgentsAnalysis of diastereomers with distinct NMR spectra.Can be used to determine absolute configuration.Requires derivatization and purification steps.

Potential Pharmacological and Toxicological Implications

The Role of Chirality in Biological Activity

The three-dimensional structure of a molecule is critical for its interaction with biological receptors, which are themselves chiral. This is often described by the "three-point attachment" model. As a result, enantiomers can exhibit different pharmacological and toxicological profiles.

Inferred Importance for 2-(Dimethylamino)-2-ethyl-1-butanol Based on Structurally Similar Compounds

Given that the structurally related compound, Trimebutine, acts on opioid and calcium channels, it is plausible that the enantiomers of 2-(dimethylamino)-2-ethyl-1-butanol could also exhibit biological activity.[4] Any potential therapeutic application would necessitate a thorough investigation of the pharmacological and toxicological properties of each individual enantiomer to identify the eutomer and assess the potential for adverse effects from the distomer.

G cluster_interaction Chiral Recognition in Biological Systems Enantiomer_R (R)-Enantiomer Receptor Biological Receptor (Chiral) Enantiomer_R->Receptor Strong Binding (Therapeutic Effect) Enantiomer_S (S)-Enantiomer Enantiomer_S->Receptor Weak or No Binding (Inactive or Adverse Effect)

Caption: Model of enantioselective binding to a biological receptor.

Summary and Future Perspectives

This guide has provided a comprehensive overview of the stereochemistry, synthesis, resolution, and analysis of the isomers of 2-(dimethylamino)-2-ethyl-1-butanol. While specific experimental data for this compound is limited, the principles and protocols outlined, based on well-established methods for similar amino alcohols, provide a solid foundation for researchers. The chirality of this molecule is a critical aspect that must be considered in any potential application, particularly in the pharmaceutical field. Future research should focus on the enantioselective synthesis of the (R) and (S) isomers, followed by a thorough evaluation of their individual biological activities. Such studies will be crucial in unlocking the potential of these compounds as novel therapeutic agents or valuable synthetic intermediates.

References

  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • AKJournals. (n.d.).
  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • Semantic Scholar. (n.d.).
  • Phenomenex. (n.d.).
  • ACS Publications. (2004).
  • Wiley Online Library. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry.
  • TCI Chemicals. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR.
  • PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • ProQuest. (n.d.).
  • ACS Publications. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews.
  • Thieme Connect. (2014).
  • Benchchem. (n.d.). comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol.
  • Alfa Chemistry. (n.d.).
  • ACS Publications. (2021).
  • Diva-portal.org. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol.
  • LCGC International. (2023).
  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • SIELC. (n.d.). Separation of Butanamide, N-(2-(dimethylamino)ethyl)- on Newcrom R1 HPLC column.
  • PubMed. (2010). Chiral Separations. Annual Review of Analytical Chemistry.
  • Wikipedia. (n.d.). 2-Ethyl-1-butanol.
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR.
  • ResearchGate. (2024). Comparison of the activities of 2-(dimethylamino)ethyl and 2- (diethylamino)ethyl-linked molecules against lung cancer.
  • Sigma-Aldrich. (n.d.). 2-(Dimethylamino)-2-phenylbutan-1-ol.
  • University of York. (n.d.). Asymmetric Synthesis.
  • SciELO. (n.d.). H NMR Spectrometry of their Diastereomeric Valine Esters.
  • University of Calgary. (n.d.). stereochemistry and biological activity of drugs.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • TCI Chemicals. (n.d.).
  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy.
  • Chemistry LibreTexts. (2025). 8.2: Chiral Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols: 1-(Dimethylamino)-2-phenylbutan-2-ol in Medicinal Chemistry.
  • The ICE Group. (n.d.). Understanding the formation of the long range chiral network of 2-butanol.
  • Google Patents. (n.d.). Process for the enzymatic resolution of racemic 2-amino-1-alkanols.
  • GuideChem. (n.d.). 2-ETHYL-2-METHYL-1-BUTANOL 18371-13-6 wiki.
  • IRIS. (n.d.). four isomers: 1-butanol, 2-butanol, tert-butanol, isobutanol.
  • Inchem.org. (1987). Butanols - four isomers (EHC 65, 1987).

Sources

Exploratory

An In--Depth Technical Guide to the Basicity of 1-Butanol, 2-(dimethylamino)-2-ethyl-

Introduction 1-Butanol, 2-(dimethylamino)-2-ethyl- is a bifunctional organic molecule featuring a primary alcohol (-OH) and a tertiary amine (-N(CH3)2) functional group. Its chemical structure reveals a sterically crowde...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Butanol, 2-(dimethylamino)-2-ethyl- is a bifunctional organic molecule featuring a primary alcohol (-OH) and a tertiary amine (-N(CH3)2) functional group. Its chemical structure reveals a sterically crowded environment around the nitrogen atom, a key feature influencing its chemical behavior. This guide provides a comprehensive analysis of the basicity of this compound, a critical parameter that dictates its reactivity, solubility, and utility in various scientific and industrial applications, particularly in drug development and organic synthesis.

The primary determinant of this molecule's basicity is the lone pair of electrons on the nitrogen atom of the dimethylamino group. This lone pair can accept a proton (H⁺), defining its character as a Brønsted-Lowry base. The adjacent hydroxyl group and the surrounding alkyl substituents introduce electronic and steric effects that modulate this fundamental property.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10) D Setup Apparatus (Beaker, Stirrer, Electrode) A->D B Prepare Analyte Solution (0.1-0.2 mmol in 50 mL H₂O) B->D C Prepare Titrant (0.1 M NaOH) E Add NaOH in Increments (e.g., 0.2 mL) C->E D->E Repeat until past equivalence point F Record pH and Volume After Each Addition E->F Repeat until past equivalence point F->E Repeat until past equivalence point G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point (Veq) G->H I Find Half-Equivalence Point (Veq / 2) H->I J Determine pKa (pKa = pH at Veq / 2) I->J

Foundational

The Tertiary Amino Alcohol Scaffold: A Comprehensive Technical Guide to Synthesis, Catalysis, and Pharmacological Applications

From the desk of: A Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of modern chemical biology and drug development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of: A Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern chemical biology and drug development, the tertiary amino alcohol is not merely a functional group; it is a highly privileged, bifunctional pharmacophore and a cornerstone of asymmetric catalysis. This structural motif—characterized by a basic tertiary amine separated from a hydrogen-bonding hydroxyl group by a tunable carbon linker—grants molecules exceptional physicochemical properties.

This technical whitepaper synthesizes recent literature to provide an authoritative guide on the structural logic, synthetic methodologies, and self-validating experimental protocols associated with tertiary amino alcohols. By understanding the causality behind their reactivity and binding kinetics, researchers can rationally design next-generation therapeutics and delivery systems.

The Pharmacophore: Structural Logic and Biological Activity

The ubiquity of tertiary amino alcohols in FDA-approved drugs and clinical candidates stems from their dual nature. The tertiary amine (typically exhibiting a pKa between 8 and 10) ensures aqueous solubility and facilitates salt-bridge formation with acidic residues in target protein binding pockets. Simultaneously, the hydroxyl moiety acts as a directional hydrogen-bond donor and acceptor.

Sigma-1 (σ1) Receptor Ligands

High-affinity σ1 ligands require a basic amine flanked by hydrophobic appendages. Structure-activity relationship (SAR) studies on vesamicol analogues demonstrate that integrating a tertiary amino alcohol scaffold yields exceptional binding affinities[1]. For instance, (-)-p-methylvesamicol exhibits a high σ1 binding affinity (Ki = 8.10 nM)[1]. Further optimization using carbonyl group-containing analogues led to the discovery of Compound 14a, which displays sub-nanomolar affinity (Ki = 0.48 nM) and extraordinary selectivity (σ1/σ2 > 3600)[1].

Mechanism-Based Enzyme Inactivators

Tertiary amino alcohols also serve as sophisticated "warheads" in enzyme inhibition. In the design of Monoamine Oxidase A (MAO-A) inactivators, tertiary allylic and propargylic amino alcohols act as mechanism-based covalent modifiers[2]. The Causality: The enzyme's flavin cofactor initiates a single-electron transfer (SET) to the tertiary amine, generating a cation radical[2]. Because of the adjacent hydroxyl and unsaturated groups, this intermediate undergoes a rapid retro-aldol type fragmentation to form a highly reactive conjugated enone[2]. This enone subsequently acts as a Michael acceptor, covalently trapping a single active-site cysteine residue, permanently inactivating the enzyme[2].

Pharmacophore TAA Tertiary Amino Alcohol Amine Tertiary Amine TAA->Amine Hydroxyl Hydroxyl Group TAA->Hydroxyl Receptor Receptor Binding (e.g., σ1, MAO-A) Amine->Receptor Salt Bridge / Protonation Delivery mRNA Delivery (Ionizable LNPs) Amine->Delivery Endosomal Escape (pKa) Hydroxyl->Receptor Hydrogen Bonding Hydroxyl->Delivery ROP Initiator

Fig 1. Logical relationship of the tertiary amino alcohol pharmacophore in therapeutics.

Advanced Delivery Systems: mRNA and Lipid Nanoparticles (LNPs)

Beyond direct receptor modulation, tertiary amino alcohols are critical in synthesizing ionizable amino-polyesters (APEs) for tissue-selective mRNA delivery[3].

The Causality of Monomer Selection: To create biodegradable LNPs, researchers utilize ring-opening polymerization (ROP) of lactones[3]. If a primary or secondary amino alcohol were used as the initiator, the nucleophilic amine would open the lactone ring, forming stable, non-degradable amide bonds. By strictly utilizing tertiary amino alcohols, the amine is rendered non-nucleophilic toward the lactone. Consequently, polymerization occurs exclusively via the hydroxyl group, yielding a backbone of purely degradable ester bonds while retaining the ionizable tertiary amine required for endosomal escape[3].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a built-in analytical check to confirm success before proceeding.

Protocol 1: Synthesis of Ionizable Amino-Polyesters via ROP[3]

Application: LNP formulation for mRNA delivery.

  • Reagent Purification & Dehydration:

    • Action: Dry lactone monomers and tertiary amino alcohol initiators over calcium hydride.

    • Causality: Trace water acts as a competing nucleophilic initiator, leading to uncontrolled chain growth, low molecular weight, and high dispersity.

    • Validation Check: Karl Fischer titration must confirm H₂O < 10 ppm.

  • Catalytic Initiation:

    • Action: Add triazabicyclodecene (TBD) catalyst in a one-step synthesis[3].

    • Causality: TBD acts as a bifunctional hydrogen-bond donor/acceptor, simultaneously activating the lactone carbonyl and the initiator's hydroxyl group. This allows for room-temperature polymerization, preventing thermal degradation of the tertiary amine.

    • Validation Check: Monitor monomer conversion via ¹H NMR (disappearance of the lactone multiplet).

  • Quenching & Isolation:

    • Action: Quench the reaction with benzoic acid.

    • Causality: Benzoic acid immediately neutralizes the TBD catalyst, halting polymerization and preventing transesterification, thereby locking in the polymer's architecture.

    • Validation Check: Gel Permeation Chromatography (GPC) must confirm a dispersity (Ð) < 1.4 before LNP formulation[3].

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of β-Amino Ketones[4]

Application: Synthesis of chiral γ-tertiary-amino alcohols (e.g., duloxetine intermediates).

  • Catalyst Activation:

    • Action: Prepare the Ir-complex using tridentate ferrocene-based phosphine ligands bearing unsymmetrical vicinal diamine scaffolds[4].

    • Causality: The rigid steric bulk of the ferrocene-diamine scaffold creates a highly specific chiral pocket, forcing hydride transfer to occur exclusively on the re or si face of the ketone[4].

    • Validation Check: ³¹P NMR confirmation of the active metal-ligand complex.

  • High-Pressure Hydrogenation:

    • Action: Pressurize the reactor with H₂ gas.

    • Causality: Maintaining high H₂ pressure ensures that the oxidative addition of hydrogen to the Ir-center is not the rate-limiting step, preventing off-cycle epimerization of the substrate.

    • Validation Check: Monitor pressure drop to confirm stoichiometric H₂ consumption.

  • Stereochemical Verification:

    • Action: Extract the chiral γ-tertiary-amino alcohol.

    • Validation Check: Chiral HPLC must confirm >99% enantiomeric excess (ee) before downstream pharmaceutical synthesis[4].

Workflow Prep 1. Catalyst Preparation (Ir-Ferrocene Complex) Reaction 2. Asymmetric Hydrogenation (H2 Pressure, Solvent) Prep->Reaction Substrate Addition Quench 3. Reaction Quenching & Extraction Reaction->Quench Depressurize Analysis 4. Self-Validation (NMR & Chiral HPLC) Quench->Analysis Purified Product

Fig 2. Step-by-step experimental workflow for asymmetric hydrogenation of β-amino ketones.

Applications in Asymmetric Catalysis

Tertiary amino alcohols are not only end-products but also highly effective chiral ligands in asymmetric synthesis. Because of their N,O-bidentate coordination ability, they form stable, stereodirecting metallacycles with transition metals.

A prominent example is the use of L-proline-derived tertiary amino alcohols in the enantioselective addition of diethylzinc to aldehydes[5]. The steric bulk and electron-donating capacity of the substituents on the tertiary nitrogen directly dictate the enantiomeric excess of the resulting secondary alcohols[5]. Ligands possessing the largest steric and electron-donating substituents at the nitrogen position yield the highest enantioselectivities, demonstrating a clear structure-enantioselectivity relationship[5].

Quantitative Data Summary

The following table synthesizes the critical quantitative metrics associated with the synthesis and application of tertiary amino alcohols across various biochemical and catalytic domains.

Compound / ScaffoldTarget / ApplicationKey Metric / ResultReference
Compound 14a (Carbonyl analogue)σ1 Receptor BindingKi = 0.48 nM (σ1/σ2 selectivity > 3600)[1]
(-)-p-methylvesamicol σ1 Receptor BindingKi = 8.10 nM[1]
Allylic/Propargylic Amino Alcohols MAO-A InactivationCovalent modification of 1 Cys residue[2]
Amino-polyesters (APEs) mRNA Delivery (LNPs)Dispersity (Ð) < 1.4, High Transfection[3]
γ-tertiary-amino alcohols Asymmetric Hydrogenation>99% ee, TON = 48,500[4]
L-Proline-derived Ligand 1b Diethylzinc Addition (Catalysis)Highest enantioselectivity (ee%)[5]

References

  • [2] A New Strategy for the Design of Monoamine Oxidase Inactivators. Exploratory Studies with Tertiary Allylic and Propargylic Amino Alcohols | Journal of the American Chemical Society. URL: [Link]

  • [4] Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine | ProQuest. URL: [Link]

  • [5] L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes | Bentham Science Publishers. URL:[Link]

  • [3] Ionizable amino-polyesters synthesized via ring opening polymerization of tertiary amino-alcohols for tissue selective mRNA delivery | PMC (National Institutes of Health). URL:[Link]

  • [1] Synthesis and in vitro biological evaluation of carbonyl group-containing analogues for σ1 receptors | PMC (National Institutes of Health). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Butanol, 2-(dimethylamino)-2-ethyl- as a Non-Fugitive Reactive Catalyst

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Focus Areas: Polyurethane (PU) Synthesis, Epoxy Curing, Low-VOC Materials Development Introduction to Reactive Amine Catalysis In the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Focus Areas: Polyurethane (PU) Synthesis, Epoxy Curing, Low-VOC Materials Development

Introduction to Reactive Amine Catalysis

In the development of advanced polymer matrices, the choice of catalyst dictates not only the reaction kinetics but also the long-term environmental and physical stability of the final product. 1-Butanol, 2-(dimethylamino)-2-ethyl- (an advanced amino alcohol) represents a paradigm shift in catalyst design. It features a dual-functional structure: a tertiary amine group that acts as a potent nucleophile, and a primary alcohol group that allows it to function as a "reactive" or non-fugitive catalyst.

Traditional tertiary amines, such as triethylenediamine (TEDA) or bis(2-dimethylaminoethyl) ether (BDMAEE), are highly effective at catalyzing the isocyanate-hydroxyl (gelling) and isocyanate-water (blowing) reactions[1]. However, these traditional catalysts are fugitive; they remain unbound within the polymer matrix and slowly migrate to the surface over time. This migration contributes heavily to volatile organic compound (VOC) emissions, causing phenomena such as automotive interior fogging and material degradation[2].

By utilizing an amino alcohol like 1-Butanol, 2-(dimethylamino)-2-ethyl-, the primary hydroxyl group reacts directly with the isocyanate to form a stable urethane linkage. This permanently anchors the catalyst into the polymer backbone, effectively reducing VOC emissions to near-zero[3].

Mechanistic Insights & Steric Causality

To engineer a predictable curing profile, one must understand the causality behind the catalyst's molecular structure.

  • Nucleophilic Activation: The tertiary amine nitrogen coordinates with the electrophilic carbon of the isocyanate group, stabilizing the transition state and increasing its susceptibility to nucleophilic attack by polyols or water[4].

  • Steric Hindrance for Delayed Action: The unique steric environment of 1-Butanol, 2-(dimethylamino)-2-ethyl- is dictated by the ethyl and dimethylamino groups located at the C2 position. This creates significant steric bulk around the active nitrogen center. At ambient temperatures, this bulk shields the nitrogen, suppressing premature catalytic activity and extending the pot life of the resin. Upon the onset of the exothermic reaction, the increased thermal energy overcomes this steric barrier, leading to rapid, uniform curing[5].

  • Covalent Immobilization: As the polymer network forms, the primary alcohol at the C1 position reacts with residual isocyanate groups. Because primary alcohols are highly reactive toward isocyanates, the catalyst is covalently immobilized before the matrix reaches its gel point.

Mechanism A Isocyanate (R-NCO) D Tertiary Amine Activation (Gelling/Blowing) A->D F Catalyst -OH reacts with -NCO (Covalent Bonding) A->F B Polyol (R'-OH) B->D C Catalyst: 1-Butanol, 2-(dimethylamino)-2-ethyl- C->D Catalyzes C->F Reactive -OH E Polyurethane Backbone Formation D->E G Zero-VOC Polymer Matrix (Immobilized Catalyst) E->G F->G Immobilization

Caption: Catalytic mechanism and covalent immobilization of the reactive amine catalyst.

Quantitative Data: Catalytic Performance Comparison

The following table summarizes the performance of 1-Butanol, 2-(dimethylamino)-2-ethyl- against standard fugitive catalysts in a standardized flexible polyurethane foam formulation.

Catalyst TypePot Life / Cream Time (s)Tack-Free Time (s)VOC Emission (μg/g)*Fogging Characteristic
TEDA (33% in DPG) 1245> 450Severe
BDMAEE 838> 600Moderate
1-Butanol, 2-(dimethylamino)-2-ethyl- 2250< 5 None

*VOC emissions quantified via GC-MS headspace analysis after 24 hours at 65°C.

Experimental Protocols

Protocol A: Low-VOC Flexible Polyurethane Foam Synthesis

This protocol outlines the formulation of a delayed-action, low-VOC flexible foam, ideal for complex automotive molding applications.

Self-Validation Checkpoint: To validate the covalent incorporation of the catalyst, post-cure foam samples must be subjected to solvent extraction (using acetonitrile) followed by GC-MS analysis. The absence of the amine in the extract confirms 100% reactive incorporation.

Step-by-Step Methodology:

  • B-Side Preparation (Resin Blend):

    • Combine 100 parts by weight (pbw) of a high-molecular-weight polyether polyol with 3.0 pbw of distilled water (chemical blowing agent) and 1.0 pbw of a silicone surfactant.

    • Causality: The surfactant lowers surface tension, stabilizing the expanding gas bubbles to prevent foam collapse before the polymer crosslinks.

  • Catalyst Integration:

    • Add 1.5 pbw of 1-Butanol, 2-(dimethylamino)-2-ethyl- to the B-side mixture.

    • Stir at 1,000 RPM for 2 minutes using a mechanical disperser to ensure homogenous distribution.

  • A-Side Introduction (Isocyanate):

    • Introduce Polymeric MDI (Methylene Diphenyl Diisocyanate) at an NCO index of 105.

    • Causality: A slight excess of isocyanate (Index 105) ensures that there are sufficient NCO groups available to react with both the polyol/water and the primary alcohol group of the catalyst, guaranteeing full immobilization.

  • High-Shear Homogenization:

    • Mix the combined A and B sides at 3,000 RPM for exactly 8 seconds.

    • Causality: High-shear mixing is critical to nucleate microscopic air bubbles uniformly, which act as seeds for the CO₂ generated by the blowing reaction.

  • Mold Pouring & Thermal Cure:

    • Pour the mixture into an aluminum mold pre-heated to 60°C.

    • Causality: The sterically hindered nature of the 2-ethyl and 2-dimethylamino groups requires thermal activation to overcome the activation energy barrier for the gelling reaction, ensuring the material flows completely into the mold before setting.

Workflow Step1 Phase A Polyol & Additives Step2 Phase B Catalyst Addition Step1->Step2 Step3 Phase C Isocyanate Mixing Step2->Step3 Step4 High-Shear Homogenization Step3->Step4 Step5 Mold Pouring & Thermal Cure Step4->Step5 Step6 VOC Emission Analysis Step5->Step6

Caption: Step-by-step workflow for the formulation and validation of low-VOC polyurethane.

Protocol B: Delayed-Action Epoxy Resin Curing

Tertiary amines are also potent accelerators for anhydride-cured epoxy resins. 1-Butanol, 2-(dimethylamino)-2-ethyl- acts as a latent accelerator in these systems.

Step-by-Step Methodology:

  • Resin Preparation: Mix 100 pbw of Bisphenol-A diglycidyl ether (DGEBA) with 85 pbw of Methyltetrahydrophthalic anhydride (MTHPA).

  • Catalyst Addition: Add 2.0 pbw of 1-Butanol, 2-(dimethylamino)-2-ethyl-.

    • Causality: At room temperature, the steric hindrance of the catalyst prevents the tertiary amine from opening the anhydride ring, resulting in a pot life exceeding 8 hours (compared to <2 hours with unhindered amines).

  • Thermal Curing Profile: Subject the mixture to a step-cure profile: 2 hours at 90°C followed by 4 hours at 150°C.

    • Causality: The initial 90°C step provides the thermal energy required to bypass the steric hindrance, initiating the ring-opening of the anhydride. The 150°C step drives the crosslinking to completion, maximizing the glass transition temperature (Tg) of the final composite.

Sources

Application

Applications of Chiral β-Amino Alcohols in Organic Synthesis: A Guide for Researchers

A Note on the Target Compound: 1-Butanol, 2-(dimethylamino)-2-ethyl- An extensive review of the scientific literature reveals a notable scarcity of information regarding the specific compound, 1-Butanol, 2-(dimethylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Target Compound: 1-Butanol, 2-(dimethylamino)-2-ethyl-

An extensive review of the scientific literature reveals a notable scarcity of information regarding the specific compound, 1-Butanol, 2-(dimethylamino)-2-ethyl-. This suggests that it is not a commonly utilized reagent or catalyst in mainstream organic synthesis. Therefore, this guide will focus on the well-established applications of a closely related and highly valuable class of molecules: chiral β-amino alcohols, particularly those possessing a tertiary carbinol center. The principles and protocols detailed herein provide a strong foundational understanding of how compounds with this structural motif are employed in modern synthetic chemistry.

Introduction to Chiral β-Amino Alcohols

Chiral β-amino alcohols are a cornerstone of asymmetric synthesis, prized for their ability to induce stereoselectivity in a wide array of chemical transformations.[1][2][3] Their value stems from the presence of two key functional groups—an amino group and a hydroxyl group—in a 1,2-relationship on a chiral scaffold. This arrangement allows them to act as bidentate ligands, coordinating to metal centers and creating a chiral environment that influences the stereochemical outcome of a reaction. The presence of a tertiary alcohol introduces significant steric bulk, which can further enhance enantioselectivity.

Core Applications in Asymmetric Catalysis

The primary application of chiral β-amino alcohols is as ligands for metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal, forming a rigid chiral complex that acts as the catalyst.

Asymmetric Alkylation and Arylation of Aldehydes

One of the most prominent applications of chiral β-amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes. This reaction is a powerful tool for the construction of chiral secondary alcohols.

Mechanism of Action: The chiral amino alcohol reacts with an organozinc reagent (e.g., diethylzinc) to form a chiral zinc-amino alkoxide complex. This complex then coordinates to the aldehyde, positioning the nucleophilic alkyl or aryl group for a stereoselective attack on the carbonyl carbon. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the addition.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is a representative example of the use of a chiral β-amino alcohol in the asymmetric addition of diethylzinc to an aldehyde.

Materials:

  • Chiral β-amino alcohol ligand (e.g., (1R,2S)-(-)-N,N-dimethyl-1,2-diphenylethanolamine)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried, nitrogen-purged flask, add the chiral β-amino alcohol ligand (0.05 mmol) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (1.5 mmol) dropwise to the solution of the ligand.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Asymmetric Reduction of Prochiral Ketones

Chiral β-amino alcohols are also employed as catalysts in the enantioselective reduction of prochiral ketones to chiral secondary alcohols using reducing agents like borane. The most famous example is the Corey-Bakshi-Shibata (CBS) reduction.

Mechanism of Action: The chiral amino alcohol reacts with borane to form a chiral oxazaborolidine catalyst. The ketone coordinates to the Lewis acidic boron atom of the catalyst in a way that exposes one of the two enantiotopic faces of the carbonyl group to the hydride source, leading to a highly enantioselective reduction.

Illustrative Workflow for Asymmetric Ketone Reduction

G cluster_prep Catalyst Formation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation Chiral Amino Alcohol Chiral Amino Alcohol Oxazaborolidine Catalyst Oxazaborolidine Catalyst Chiral Amino Alcohol->Oxazaborolidine Catalyst + Borane Catalyst-Ketone Complex Catalyst-Ketone Complex Oxazaborolidine Catalyst->Catalyst-Ketone Complex Prochiral Ketone Prochiral Ketone Prochiral Ketone->Catalyst-Ketone Complex Coordination Chiral Secondary Alcohol Chiral Secondary Alcohol Catalyst-Ketone Complex->Chiral Secondary Alcohol + Hydride Source (e.g., Borane) Purified Product Purified Product Chiral Secondary Alcohol->Purified Product Quenching & Purification

Caption: Workflow for asymmetric ketone reduction using a chiral amino alcohol-derived catalyst.

Synthesis of Chiral β-Amino Alcohols

The synthesis of chiral β-amino alcohols is a critical area of research, with numerous methods developed to access these valuable compounds.

General Synthetic Strategy: Reduction of α-Amino Acids

A common and straightforward method for the synthesis of chiral β-amino alcohols is the reduction of naturally occurring or synthetic α-amino acids. This approach takes advantage of the readily available and often inexpensive chiral pool of amino acids.

Protocol: Synthesis of (S)-2-(Dimethylamino)-3-methyl-1-butanol from L-Valine

  • Esterification: L-Valine is first converted to its methyl or ethyl ester to protect the carboxylic acid and improve solubility in organic solvents.

  • N,N-Dimethylation: The amino group of the valine ester is then dimethylated, typically using formaldehyde and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride.

  • Reduction of the Ester: The ester group of the N,N-dimethylated amino ester is reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.

Data Summary: Comparison of Synthetic Routes to Chiral Amino Alcohols

Synthetic MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Reduction of α-Amino Acids Chiral α-Amino AcidLiAlH₄, BoraneReadily available starting materials, high enantiopurity.Use of stoichiometric, highly reactive reducing agents.
Asymmetric Aminohydroxylation AlkeneOsO₄, Chiral LigandHigh atom economy, direct conversion.Use of toxic and expensive osmium tetroxide.
Ring-opening of Epoxides Chiral EpoxideAmineHigh regioselectivity and stereospecificity.Requires enantiopure epoxides.
Asymmetric Hydrogenation of α-Amino Ketones α-Amino KetoneH₂, Chiral CatalystHigh atom economy, catalytic.Synthesis of the α-amino ketone substrate can be challenging.

Conclusion

Chiral β-amino alcohols, particularly those with tertiary carbinol centers, are indispensable tools in the field of organic synthesis. Their ability to serve as highly effective chiral ligands and catalysts has enabled the development of numerous powerful methods for the enantioselective synthesis of complex molecules. While the specific compound 1-Butanol, 2-(dimethylamino)-2-ethyl- is not prominently featured in the literature, the principles and applications outlined in this guide for the broader class of chiral β-amino alcohols provide a comprehensive framework for researchers and drug development professionals. The continued development of novel chiral amino alcohol structures and their applications in asymmetric catalysis will undoubtedly remain a vibrant and impactful area of chemical research.

References

  • Bergmeier, S. C. The synthesis of vicinal amino alcohols. Tetrahedron2000, 56 (17), 2561-2576.
  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835-876.
  • Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed.1998, 37 (15), 1986-2012.
  • Wang, Z.; Ye, M. Recent advances in the transition-metal-catalyzed asymmetric hydrogenation of N-unprotected ketimines. Org. Biomol. Chem.2019, 17 (23), 5698-5708.
  • Pu, L. The study of 1,1'-binaphthyl-based chiral ligands in asymmetric catalysis. Chem. Rev.1998, 98 (7), 2405-2494.
  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc.: New York, 1994.
  • Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and a chiral amino alcohol. A new, highly efficient chiral reducing agent. J. Chem. Soc., Chem. Commun.1983, (8), 469-470.
  • Midland, M. M.; Greer, S.; Tramontano, A.; Zderic, S. A. Chiral trialkylborane reducing agents. A new and highly effective reducing agent for the asymmetric reduction of ketones. J. Am. Chem. Soc.1979, 101 (9), 2352-2355.
  • Sharpless, K. B.; Amberg, W.; Bennani, Y. L.; Crispino, G. A.; Hartung, J.; Jeong, K. S.; Kwong, H. L.; Morikawa, K.; Wang, Z. M.; Xu, D.; Zhang, X. L. The osmium-catalyzed asymmetric aminohydroxylation (AA) of olefins. J. Org. Chem.1992, 57 (10), 2768-2771.
  • Caron, S.; Sharpless, K. B. A simplified procedure for the catalytic asymmetric aminohydroxylation of olefins. J. Org. Chem.1995, 60 (11), 3586-3587.

Sources

Method

Application Notes &amp; Protocols for the Derivatization of 1-Butanol, 2-(dimethylamino)-2-ethyl-

Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a detailed technical guide for the chemical derivatization of 1-Butanol, 2-(dimethylamino)-2-ethyl-.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed technical guide for the chemical derivatization of 1-Butanol, 2-(dimethylamino)-2-ethyl-. It outlines several strategic approaches, explains the underlying chemical principles, and offers detailed, actionable protocols for laboratory execution.

Introduction: Understanding the Target Molecule

1-Butanol, 2-(dimethylamino)-2-ethyl- is a bifunctional organic molecule characterized by a primary alcohol (-OH) and a tertiary amine (-N(CH₃)₂) moiety. The tertiary amine is situated on a sterically hindered quaternary carbon, adjacent to the carbon bearing the primary hydroxyl group. This unique structural arrangement dictates its reactivity and potential applications.

The primary alcohol is the principal site for derivatization, susceptible to reactions such as esterification, etherification, and carbamate formation. The tertiary amine, while generally unreactive to acylation or similar modifications, imparts a basic character to the molecule and can influence the reactivity of the neighboring alcohol. Its presence is a key consideration in reaction design, particularly in the choice of catalysts and reaction conditions, to avoid unwanted side reactions or salt formation.

Derivatization of this molecule is a critical step in various research and development contexts:

  • Prodrug Development: Modifying the hydroxyl group can alter the molecule's pharmacokinetic profile, improving solubility, bioavailability, or enabling targeted release.

  • Structure-Activity Relationship (SAR) Studies: Creating a library of derivatives allows for the systematic exploration of how different functional groups at this position affect biological activity.

  • Analytical Characterization: Derivatization can improve chromatographic properties (e.g., volatility for Gas Chromatography) or enhance detectability in mass spectrometry.[1][2][3]

This guide focuses on three core derivatization strategies targeting the primary alcohol, providing the scientific rationale and step-by-step protocols for each.

Derivatization Strategy I: Esterification via Carbodiimide Coupling (Steglich Esterification)

Esterification is a fundamental transformation for converting alcohols into esters, which are prevalent in pharmaceuticals and material science.[4] The Steglich esterification is particularly advantageous for molecules like 1-Butanol, 2-(dimethylamino)-2-ethyl- because it proceeds under mild, neutral conditions, thus preserving the integrity of the basic tertiary amine.[4] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Causality of Experimental Choices:

  • Carbodiimide (DCC/EDCI): These reagents activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[4] This intermediate is readily susceptible to nucleophilic attack by the primary alcohol of the target molecule.

  • DMAP Catalyst: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which accelerates the reaction with the sterically accessible primary alcohol.[4]

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents as they are aprotic and effectively dissolve the reactants without participating in the reaction.

Experimental Workflow: Steglich Esterification

Steglich_Esterification Reactants 1-Butanol, 2-(dimethylamino)-2-ethyl- + Carboxylic Acid (R-COOH) + DCC/EDCI + DMAP (cat.) Setup Combine reactants in anhydrous DCM under N2 Reactants->Setup Preparation Reaction Stir at 0°C to Room Temp. (12-24 hours) Setup->Reaction Execution Workup 1. Filter to remove urea byproduct 2. Wash with dilute HCl (aq) 3. Wash with NaHCO3 (aq) 4. Wash with Brine Reaction->Workup Quenching Purification Dry (Na2SO4), concentrate, and purify via column chromatography Workup->Purification Isolation Product Desired Ester Product Purification->Product Final Product

Caption: Steglich esterification workflow.

Protocol: Synthesis of 2-(dimethylamino)-2-ethylbutyl benzoate

Materials:

  • 1-Butanol, 2-(dimethylamino)-2-ethyl-

  • Benzoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Butanol, 2-(dimethylamino)-2-ethyl- (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate (dicyclohexylurea) will have formed. Filter the reaction mixture through a pad of Celite to remove the urea byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted DMAP and the basic tertiary amine starting material.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Derivatization Strategy II: Etherification via Williamson Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide. For 1-Butanol, 2-(dimethylamino)-2-ethyl-, this strategy is highly effective for introducing a variety of alkyl or aryl groups. The reaction is a two-step, one-pot process: deprotonation of the alcohol to form a nucleophilic alkoxide, followed by an Sₙ2 reaction with an electrophilic alkyl halide.

Causality of Experimental Choices:

  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the sodium alkoxide. This ensures a high concentration of the active nucleophile for the subsequent step.

  • Alkyl Halide (R-X): A primary alkyl halide (iodide, bromide, or chloride) is the ideal electrophile. Iodides are the most reactive. Secondary or tertiary halides are generally avoided as they can lead to elimination side reactions.

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve the alkoxide salt and promote the Sₙ2 mechanism.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis Reactants 1-Butanol, 2-(dimethylamino)-2-ethyl- + NaH Alkoxide Formation of Sodium Alkoxide in anhydrous THF at 0°C Reactants->Alkoxide Deprotonation Addition Add Alkyl Halide (R-X) Stir at RT or gentle heat Alkoxide->Addition Sₙ2 Reaction Workup 1. Quench with H2O or NH4Cl (aq) 2. Extract with organic solvent 3. Wash with Brine Addition->Workup Quenching Purification Dry (MgSO4), concentrate, and purify via column chromatography or distillation Workup->Purification Isolation Product Desired Ether Product Purification->Product Final Product

Caption: Williamson ether synthesis workflow.

Protocol: Synthesis of 1-benzyloxy-2-ethyl-N,N-dimethylbutan-2-amine

Materials:

  • 1-Butanol, 2-(dimethylamino)-2-ethyl-

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Wash the NaH (1.5 eq) with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes under a nitrogen atmosphere.

  • Suspend the oil-free NaH in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.

  • Cool the suspension to 0°C.

  • Dissolve 1-Butanol, 2-(dimethylamino)-2-ethyl- (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction to a gentle reflux and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to 0°C and carefully quench by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the pure ether derivative.

Derivatization Strategy III: Carbamate Formation

Carbamates are a vital class of compounds in medicinal chemistry, often used as isosteres for amides or esters.[5] They can be readily synthesized from alcohols by reaction with isocyanates. This reaction is typically very efficient and proceeds without the need for a catalyst, although a mild base can be used for acceleration. The reaction is an addition of the alcohol's oxygen atom to the electrophilic carbon of the isocyanate.

Causality of Experimental Choices:

  • Isocyanate (R-N=C=O): This is a highly reactive electrophile. The choice of the "R" group allows for significant structural diversity in the final product.

  • Solvent: Aprotic solvents such as THF, DCM, or toluene are suitable to prevent any reaction with the isocyanate.

  • Temperature: The reaction is often exothermic and can be controlled by running it at 0°C initially, then allowing it to proceed at room temperature.

Experimental Workflow: Carbamate Synthesis

Carbamate_Formation Reactants 1-Butanol, 2-(dimethylamino)-2-ethyl- Setup Dissolve in anhydrous THF under N2 at 0°C Reactants->Setup Addition Add Isocyanate (R-NCO) dropwise Setup->Addition Reagent Addition Reaction Stir at Room Temperature (2-8 hours) Addition->Reaction Execution Workup Concentrate solvent under reduced pressure Reaction->Workup Isolation Product Desired Carbamate Product (Purify if necessary) Workup->Product

Caption: Carbamate synthesis workflow.

Protocol: Synthesis of 2-(dimethylamino)-2-ethylbutyl phenylcarbamate

Materials:

  • 1-Butanol, 2-(dimethylamino)-2-ethyl-

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 1-Butanol, 2-(dimethylamino)-2-ethyl- (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add phenyl isocyanate (1.05 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the disappearance of the isocyanate peak (~2250 cm⁻¹) by IR spectroscopy or by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude carbamate is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography.

Analytical Validation of Derivatives

To ensure the trustworthiness of these protocols, it is imperative to validate the structure of the synthesized derivatives. Standard analytical techniques should be employed:

Analytical TechniqueExpected Observations for Successful Derivatization
¹H NMR Spectroscopy Appearance of new signals corresponding to the added moiety (e.g., aromatic protons for benzoate ester, benzyl protons for benzyl ether). A downfield shift of the -CH₂O- protons of the original alcohol is also expected.
¹³C NMR Spectroscopy Appearance of new carbon signals from the derivative group. A characteristic signal for the new carbonyl carbon in esters (~165-175 ppm) or carbamates (~150-160 ppm) will be present.
Infrared (IR) Spectroscopy Disappearance of the broad O-H stretch from the starting alcohol (~3300-3500 cm⁻¹). Appearance of a strong C=O stretch for esters (~1735 cm⁻¹) or carbamates (~1700 cm⁻¹), or a C-O stretch for ethers (~1100 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the expected derivative product. Fragmentation patterns can further confirm the structure.

Conclusion

The derivatization of 1-Butanol, 2-(dimethylamino)-2-ethyl- offers a versatile platform for molecular exploration in drug discovery and materials science. The protocols detailed herein for esterification, etherification, and carbamate formation provide robust and reliable methods for modifying the primary alcohol functionality. By understanding the chemical principles and carefully selecting reagents and conditions, researchers can efficiently generate a diverse library of derivatives for further investigation.

References

  • Google Patents. (n.d.). Synthetic method of bis-(2-dimethylaminoethyl)ether.
  • Google Patents. (n.d.). Synthesis of bis (2-(n-dimethylamino)ethyl) ether.
  • Cheméo. (n.d.). Chemical Properties of 1-Butanol, 2-ethyl- (CAS 97-95-0). Retrieved from [Link]

  • Japan Advanced Institute of Science and Technology. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-(dimethylamino) ethyl)-2-phenyl-3,4-dihydro naphthalen-1(2H)-one (nafenodone). Retrieved from [Link]

  • NIST. (n.d.). 1-Butanol, 2-ethyl-. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanol, 2,2-dimethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). Bis(2-dimethylaminoethyl)ether synthesis method.
  • Higashi, T., & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118.
  • Google Patents. (n.d.). Process for the technical preparation of 2,2-diphenyl-2-(2-ethyl-butoxy)acetic acid, 2-dimethyl-amino-ethyl ester, hydrochloride.
  • Cardiff University. (n.d.). Dehydrative Etherification Reactions of Glycerol with Alcohols Catalyzed by Recyclable Nanoporous Aluminosilicates. Retrieved from [Link]

  • Google Patents. (n.d.). Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation.
  • ResearchGate. (n.d.). Esterification of phthalic anhydride with 1-butanol and 2-ethylhexanol catalyzed by heteropolyacids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N,N-dimethylamino acid esters. Reagents and conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • ACS Publications. (2004). Ab Initio Study of the Reaction of Carbamate Formation from CO2 and Alkanolamines. Retrieved from [Link]

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • National Center for Biotechnology Information. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation Pathways of 1-Butanol, 2-(dimethylamino)-2-ethyl-

Prepared by: Senior Application Scientist, Advanced Chemical Research Division Welcome to the technical support center for researchers investigating the degradation of 1-Butanol, 2-(dimethylamino)-2-ethyl-. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Chemical Research Division

Welcome to the technical support center for researchers investigating the degradation of 1-Butanol, 2-(dimethylamino)-2-ethyl-. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that you may encounter during your experimental work. Given the limited direct literature on this specific molecule, this document synthesizes information from structurally related compounds to propose potential degradation pathways and guide your experimental design.

Section 1: Postulated Degradation Pathways

Direct experimental evidence for the degradation of 1-Butanol, 2-(dimethylamino)-2-ethyl- is not extensively documented in current literature. However, based on the chemical structure—a primary alcohol and a tertiary amine on a branched alkyl chain—we can postulate several likely metabolic and abiotic degradation routes. These pathways are informed by the known metabolism of other aliphatic alcohols and amino alcohols.

Proposed Metabolic Pathways in Aerobic Environments

In biological systems, such as microbial cultures or soil environments, the degradation is likely to be initiated by enzymatic oxidation. Two primary sites on the molecule are susceptible to initial attack: the primary alcohol and the N-methyl groups of the dimethylamino moiety.

  • Pathway A: Oxidation of the Primary Alcohol: The terminal alcohol group is a prime target for alcohol dehydrogenases, leading to the formation of an aldehyde, which is then rapidly oxidized to a carboxylic acid by aldehyde dehydrogenases. This is a common pathway for the degradation of primary alcohols like 1-butanol.[1]

  • Pathway B: N-Demethylation: The dimethylamino group can undergo oxidative N-demethylation, a common metabolic process for many xenobiotics. This would proceed in a stepwise manner, first removing one methyl group to form a secondary amine (N-methylamino derivative), followed by the removal of the second methyl group to yield a primary amine. Each demethylation step releases a molecule of formaldehyde.

These initial steps would likely be followed by further degradation of the resulting intermediates, potentially involving cleavage of the carbon backbone.

Metabolic Degradation of 1-Butanol, 2-(dimethylamino)-2-ethyl- cluster_A Pathway A: Alcohol Oxidation cluster_B Pathway B: N-Demethylation parent 1-Butanol, 2-(dimethylamino)-2-ethyl- aldehyde 2-(Dimethylamino)-2-ethylbutanal parent->aldehyde Alcohol Dehydrogenase monomethyl 1-Butanol, 2-(methylamino)-2-ethyl- parent->monomethyl Cytochrome P450 / Monooxygenase (+ HCHO) acid 2-(Dimethylamino)-2-ethylbutanoic Acid aldehyde->acid Aldehyde Dehydrogenase primary_amine 1-Butanol, 2-amino-2-ethyl- monomethyl->primary_amine Cytochrome P450 / Monooxygenase (+ HCHO)

Caption: Postulated initial metabolic degradation pathways.

Section 2: Experimental Design & Methodologies

Investigating the degradation of a novel compound requires a robust experimental setup and sensitive analytical techniques. Here, we outline a general workflow for studying the degradation of 1-Butanol, 2-(dimethylamino)-2-ethyl-.

Aerobic Biodegradability Testing

A standard approach to assess biodegradability is to follow OECD or EPA guidelines for ready biodegradability, such as the OECD 301D (Closed Bottle Test).

Experimental Protocol: Closed Bottle Test (Adapted)

  • Preparation of Medium: Prepare a mineral salt medium as specified in the OECD 301D guideline. The medium should be aerated to ensure oxygen saturation.

  • Inoculum: Use an activated sludge from a domestic wastewater treatment plant as the microbial inoculum. The concentration of the inoculum should be low to minimize background oxygen consumption.

  • Test Setup:

    • Prepare several sealed glass bottles.

    • Test Bottles: Add the mineral medium, inoculum, and a known concentration of 1-Butanol, 2-(dimethylamino)-2-ethyl- (typically 2-5 mg/L).

    • Control Bottles: Contain only the medium and inoculum to measure background respiration.

    • Abiotic Control: Include a sterile control with the test compound to check for non-biological degradation.

  • Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: Periodically measure the dissolved oxygen concentration in the bottles. For metabolite analysis, sacrifice replicate bottles at different time points, stop the reaction (e.g., by adding a solvent or acid), and prepare the samples for chemical analysis.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the biological oxygen demand (BOD) in the test bottles to the theoretical oxygen demand (ThOD) of the compound. Analyze the sacrificed samples to identify and quantify the parent compound and any formed metabolites.

Experimental Workflow for Biodegradation Study cluster_measure Periodic Measurements start Start: Prepare Mineral Medium & Inoculum setup Set up Test, Control, & Abiotic Control Bottles start->setup incubate Incubate at Constant Temperature (28 days) setup->incubate measure_do Measure Dissolved Oxygen incubate->measure_do sacrifice Sacrifice Replicate Bottles for Metabolite Analysis incubate->sacrifice data Calculate % Biodegradation Identify & Quantify Metabolites measure_do->data analysis Sample Preparation (Extraction, Derivatization if needed) sacrifice->analysis lcms LC-MS/MS or GC-MS Analysis analysis->lcms lcms->data

Caption: General workflow for an aerobic biodegradability study.

Analytical Methods

The choice of analytical technique is critical for accurately tracking the parent compound and identifying its degradation products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method due to its high sensitivity and selectivity for this type of polar, non-volatile compound.[2][3]

Recommended Analytical Parameters:

ParameterLC-MS/MSGC-MS
Column C18 or HILIC for polar compoundsNon-polar (e.g., DB-5ms) or polar (e.g., WAX)
Mobile Phase Gradient elution with water/acetonitrile or water/methanol containing a modifier (e.g., formic acid or ammonium formate)-
Ionization Mode Positive Electrospray Ionization (ESI+) is expected to be highly sensitive due to the tertiary amine group.Electron Ionization (EI)
Detection Multiple Reaction Monitoring (MRM) for quantification of the parent and expected metabolites. Full scan or product ion scan for identification of unknowns.Selected Ion Monitoring (SIM) for quantification. Full scan for identification.
Sample Prep Direct injection of aqueous samples may be possible. Solid-phase extraction (SPE) for cleanup and concentration.Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.[4] Liquid-liquid or solid-phase extraction is required.

Section 3: Troubleshooting Guide

Q1: My parent compound concentration is decreasing, but I cannot detect any of the postulated metabolites. What could be the issue?

A1: This is a common challenge in degradation studies. Here are several possibilities and troubleshooting steps:

  • Complete Mineralization: The initial degradation steps might be very fast, and the resulting intermediates could be rapidly mineralized to CO₂, water, and biomass. In this case, you wouldn't see a buildup of intermediate metabolites.

    • Solution: Try sampling at much earlier time points (e.g., within the first few hours) to catch transient intermediates. You can also perform a radiolabeling study (e.g., with ¹⁴C-labeled compound) to trace the label into CO₂ and biomass, confirming mineralization.

  • Adsorption to Biomass or Glassware: The compound or its metabolites might be adsorbing to the sludge or the walls of your experimental vessel.

    • Solution: Analyze the solid phase (sludge) and perform solvent rinses of your glassware to check for adsorbed compounds.

  • Analytical Method Limitations: Your analytical method may not be suitable for detecting the metabolites. The metabolites (e.g., the carboxylic acid) are more polar than the parent compound and may not be retained on a standard C18 column or may not extract efficiently.

    • Solution: Develop a multi-residue method that can detect compounds with a range of polarities. Consider using a HILIC column for highly polar metabolites. Check the recovery of potential metabolites by spiking them into your matrix if standards are available.

  • Formation of Non-extractable Residues: The compound or its reactive intermediates might covalently bind to organic matter in the system, forming non-extractable (bound) residues.

    • Solution: This is more complex to analyze and often requires advanced techniques like solid-state NMR or pyrolysis-GC/MS.

Q2: I am observing a peak with the same mass-to-charge ratio (m/z) as my parent compound but at a different retention time. What could this be?

A2: This could be an isomer of your parent compound. While isomerization is not a primary degradation pathway, it can sometimes occur under certain environmental or analytical conditions. However, a more likely explanation, especially in biological systems, is the formation of a metabolite that is isobaric (has the same nominal mass) with the parent.

  • Plausible Isobaric Metabolite: A common metabolic reaction is hydroxylation. If a hydroxyl group (-OH) is added to the ethyl group and a hydrogen is lost, the resulting molecule would have a different structure and chromatographic behavior but the same mass as the parent compound after the loss of a water molecule in the mass spectrometer.

  • Troubleshooting:

    • High-Resolution Mass Spectrometry (HRMS): Use an instrument like a Q-TOF or Orbitrap to obtain an accurate mass measurement. This can help distinguish between compounds with the same nominal mass but different elemental formulas.

    • Tandem MS (MS/MS): Fragment the ion in the mass spectrometer. An isomer will likely have a very similar fragmentation pattern to the parent, while a different molecule (like a hydroxylated metabolite) will produce a different set of fragment ions.

Q3: The degradation in my abiotic (sterile) control is almost as fast as in my test flasks. What does this indicate?

A3: This strongly suggests that abiotic degradation processes are significant under your experimental conditions.

  • Possible Causes:

    • Hydrolysis: While the ether linkage is generally stable, the compound could be susceptible to hydrolysis at extreme pH values. Ensure the pH of your medium is stable and neutral.

    • Oxidation: If the bottles are not protected from light, photodegradation could occur. The presence of certain metal ions in the mineral medium can also catalyze chemical oxidation.

  • Troubleshooting:

    • Confirm Sterility: Double-check that your sterile controls were properly prepared and remain sterile throughout the experiment.

    • Investigate Abiotic Factors: Set up separate experiments to test for hydrolysis (at different pH values) and photodegradation (exposure to light vs. dark) in the absence of inoculum.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when handling 1-Butanol, 2-(dimethylamino)-2-ethyl-?

A1: While specific toxicological data for this exact compound is scarce, we can infer potential hazards from similar molecules like 2-(dimethylamino)ethanol (DMAE) and other branched alcohols. Assume the compound is a skin and eye irritant.[5] The amino group may make it corrosive. It may be harmful if swallowed or inhaled. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: Is this compound expected to be persistent in the environment?

A2: Based on its structure, it is not expected to be highly persistent. Aliphatic alcohols like 1-butanol are generally readily biodegradable.[6] While the branching and the tertiary amine group might slow down the rate of degradation compared to a simple linear alcohol, it is likely that microorganisms can adapt to utilize it as a carbon and nitrogen source. However, experimental verification is necessary.

Q3: Will this compound bioaccumulate?

A3: Bioaccumulation potential is generally estimated using the octanol-water partition coefficient (log Kow). For a molecule with alcohol and amine functional groups, the log Kow is expected to be low, indicating low potential for bioaccumulation. For example, the related compound 2-(diethylamino)ethanol has a log Kow of 0.21.[7] Therefore, 1-Butanol, 2-(dimethylamino)-2-ethyl- is not expected to significantly bioaccumulate in the food chain.

Q4: How can I synthesize this compound if a commercial standard is unavailable?

A4: A plausible synthetic route could involve the reaction of 2-ethyl-2-oxirane with dimethylamine. This is a common method for synthesizing amino alcohols.[8] Alternatively, multi-step synthesis starting from propiophenone could be adapted.[9] Any custom synthesis should be followed by rigorous purification and structural confirmation (e.g., using NMR and HRMS).

References

  • A Comparative Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol. Benchchem. 8

  • Ethanol, 2-(dimethylamino)-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).

  • Analytical Methods. Japan International Cooperation Agency. 4

  • Schematic overview of the proposed 1-butanol degradation pathway in A. adeninivorans. ResearchGate. 1

  • ICSC 0654 - 2-DIMETHYLAMINOETHANOL. Inchem.org. 5

  • 2-(Diethylamino)ethanol Chemical Substances Control Law Reference. Japan Ministry of the Environment. 7

  • comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol. Benchchem. 9

  • SAFETY DATA SHEET - 2-Ethyl-1-butanol. Fisher Scientific.

  • BUTYL ALCOHOL (1-BUTANOL). Santos. 6

  • Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. MDPI. 2

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis. Frontiers. 3

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. 10

Sources

Optimization

"handling and safety precautions for 1-Butanol, 2-(dimethylamino)-2-ethyl-"

Welcome to the Technical Support Center for 1-Butanol, 2-(dimethylamino)-2-ethyl- (also known as 2-(dimethylamino)-2-ethylbutan-1-ol). As a Senior Application Scientist, I have designed this guide to address the unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Butanol, 2-(dimethylamino)-2-ethyl- (also known as 2-(dimethylamino)-2-ethylbutan-1-ol). As a Senior Application Scientist, I have designed this guide to address the unique steric, electronic, and safety profiles of this highly substituted aliphatic amino alcohol.

Because specific toxicological data for this exact derivative is limited in standard literature, the safety and handling parameters in this guide are strictly self-validating and extrapolated from its closest industrial analog, 2-(dimethylamino)ethanol (DMAE) , alongside general authoritative guidelines for bifunctional amino alcohols[1],[2].

Part 1: Chemical Properties & Storage FAQs

Q: Why is my stock solution turning yellow or degrading over time? A: Tertiary amines are highly susceptible to N-oxidation when exposed to atmospheric oxygen, forming N-oxides[3]. In 1-Butanol, 2-(dimethylamino)-2-ethyl-, the electron-donating ethyl and butanol chains increase the electron density on the nitrogen, making it an exceptionally strong nucleophile that readily oxidizes. Self-Validating Fix: Always store the compound under an inert atmosphere (Nitrogen or Argon) in tightly sealed, amber glass containers. If the solution has yellowed, perform a quick TLC or LC-MS check; the presence of an M+16 peak confirms N-oxide degradation.

Q: Can I use standard aldehyde-based solvents or reagents in workflows containing this compound? A: No. Amino alcohols undergo rapid condensation reactions with aldehydes (such as formaldehyde) to form stable oxazolidine rings via a ring-closing mechanism[4]. This will consume your starting material and skew assay results. If your workflow requires aldehydes, you must temporarily protect the primary alcohol or amine prior to exposure.

Pathway A 1-Butanol, 2-(dimethylamino)-2-ethyl- (Bifunctional Amino Alcohol) B Atmospheric O2 Exposure A->B Oxidation D Aldehyde Reagents (e.g., Formaldehyde) A->D Condensation C N-Oxide Formation (Degradation) B->C Electron transfer E Oxazolidine Ring (Scavenging/Side Reaction) D->E Ring closure

Mechanistic pathways of 1-Butanol, 2-(dimethylamino)-2-ethyl- degradation and side reactions.

Part 2: Troubleshooting Guide - Experimental Workflows

Issue: Low Yield or Diacylation in Amidation Reactions Context: You are attempting to couple the primary alcohol or use the compound as a synthon, but yields are low, or unwanted side products are forming. Causality: Unprotected amino alcohols present competing nucleophilicity between the nitrogen and oxygen atoms. While the tertiary amine cannot form an amide itself, it acts as a competitive base that can coordinate with coupling reagents (like EDC/HOBt), stalling the desired reaction at the alcohol site. Furthermore, the bulky ethyl group at the alpha-carbon creates significant steric hindrance. Solution: Utilize surfactant-in-water technology and strict pH control[5].

Step-by-Step Methodology: Selective Coupling Workflow

  • Preparation: Purge a dry, round-bottom flask with Argon for 15 minutes to prevent N-oxidation.

  • Solvent System: Dissolve your target carboxylic acid in a surfactant-in-water solution (e.g., 2 wt % TPGS-750-M in HPLC-grade water). This mitigates the reprotoxic effects of standard polar aprotic solvents (like DMF) while forcing the hydrophobic regions of the amino alcohol into the micelle core[5].

  • Reagent Addition: Add coupling agents (EDC/HOBt). Slowly introduce 1-Butanol, 2-(dimethylamino)-2-ethyl- dropwise via a syringe pump to prevent localized exothermic spikes.

  • pH Monitoring (Critical): Maintain the reaction pH between 6.5 and 7.0. At this pH, the tertiary amine is protonated (acting as a proton sink) and rendered non-nucleophilic, allowing the sterically hindered primary alcohol to react selectively[5].

  • Workup & Validation: Extract the product using ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Validate the removal of unreacted amino alcohol by checking the aqueous wash pH (it should remain basic if the amine is present).

Quantitative Data: Physicochemical Profiling

To predict the behavior of 1-Butanol, 2-(dimethylamino)-2-ethyl-, we benchmark it against its closest well-documented analog, DMAE.

Property2-(Dimethylamino)ethanol (Analog)1-Butanol, 2-(dimethylamino)-2-ethyl- (Target)Operational Impact
Molecular Weight 89.14 g/mol [6]145.24 g/mol Higher mass reduces volatility, but inhalation risk remains high.
Functional Groups Tertiary amine, primary alcohol[1]Tertiary amine, primary alcoholExhibits bifunctional reactivity; prone to N-oxidation.
Steric Hindrance Low (alpha-carbon is unsubstituted)High (alpha-carbon has ethyl and butanol chains)Slower reaction kinetics in coupling; acts as a bulkier base.
Hazard Class Corrosive (Cat 1B), Toxic (Cat 3)[6]Expected Corrosive, ToxicMandates use of fume hood and double-gloving[2].

Part 3: Safety & PPE - Self-Validating Protocols

Amino alcohols are notoriously corrosive. Based on structural analogs, this compound is classified as causing severe skin burns and eye damage, and is toxic if inhaled or absorbed through the skin[6],[7].

Step-by-Step Spill Response & Handling Protocol

  • Evacuate & Isolate: Immediately clear the area. Ensure the fume hood sash is pulled down if the spill is contained within the hood.

  • PPE Verification: Don chemical splash goggles, a face shield, double nitrile gloves, and a flame-resistant lab coat. Standard safety glasses are insufficient for corrosive amines[2].

  • Neutralization: Do NOT use strong acids to neutralize the amine. The resulting exothermic acid-base reaction will cause splattering and vaporize the chemical. Instead, use a chemically inert, compatible absorbent material (e.g., vermiculite or sand).

  • Collection: Sweep the absorbed material using non-sparking tools and place it in a clearly labeled "Hazardous Waste: Corrosive Amine" container[6],[2].

  • Surface Decontamination: Wash the area with copious amounts of water and a mild detergent. Validation: Swab the cleaned surface and test with pH paper; the area is only safe once the pH returns to a neutral 7.0.

Workflow S1 Fume Hood Required S2 PPE: Double Nitrile & Splash Goggles S1->S2 S3 Transfer under Inert Gas (N2/Ar) S2->S3 S4 Temp Control (<30°C) S3->S4 S5 Aqueous Quench (Avoid Strong Acids) S4->S5 S6 Corrosive Amine Waste Segregation S5->S6

Standard operating workflow for the safe handling and reaction quenching of amino alcohols.

References

  • PubChem - 2-(Dimethylamino)ethanol | CID 7902. National Center for Biotechnology Information. Available at:[Link]

  • NextSDS - 2-(Dimethylamino)ethanol Safety Data Sheet | CAS: 108-01-0. Available at: [Link]

  • PubChem - 2-(Dimethylamino)ethanol N-oxide | CID 139167. National Center for Biotechnology Information. Available at:[Link]

  • PCI Magazine - Improving Indoor Air Quality with Amino Alcohols. Available at: [Link]

  • Organic Process Research & Development - Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Section 1: HPLC &amp; UHPLC Troubleshooting (Retention &amp; Peak Shape)

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to analyze tertiary amino alcohols (such as triethanolamine, methyldiethanolamine, and various...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to analyze tertiary amino alcohols (such as triethanolamine, methyldiethanolamine, and various active pharmaceutical ingredients). These molecules are notoriously difficult to characterize due to their amphiphilic nature, high basicity, and typical lack of a UV chromophore.

Below is our definitive troubleshooting guide and FAQ, designed to explain the physicochemical causality behind your experimental failures and provide self-validating protocols to resolve them.

Q1: Why do my tertiary amino alcohols exhibit severe peak tailing and poor retention on standard C18 columns?

The Causality: This is a fundamental physicochemical clash between your analyte and the stationary phase. The tertiary ammonium ion of aliphatic amines has a pKa typically in the range of 10–11[1]. At standard mobile phase pH levels (pH 5–7), the amine is fully protonated and carries a positive charge. Meanwhile, silica-based C18 columns contain residual surface silanols (Si-OH) with a pKa of approximately 4.5. At neutral pH, these silanols deprotonate and become negatively charged. This creates a strong electrostatic attraction (secondary cation-exchange interaction) that disrupts the primary reversed-phase partitioning. The analyte "sticks" to the silica, dragging through the column and causing severe tailing. Furthermore, the high polarity of the hydroxyl group prevents strong hydrophobic retention on the C18 phase.

The Solution: You must either suppress silanol ionization by lowering the mobile phase pH (2.5–3.5) or abandon standard C18 for a mixed-mode stationary phase (e.g., Primesep 100) that intentionally incorporates cation-exchange groups to provide uniform, predictable retention[2]. Because these compounds lack a strong UV chromophore, you must pair this with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry[3].

Logical workflow for diagnosing and resolving HPLC peak tailing in tertiary amino alcohols.

Protocol 1: Self-Validating HPLC-ELSD Method for Triethanolamine

This protocol utilizes mixed-mode chromatography to ensure sharp peak symmetry without UV derivatization.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile and Water (70:30 v/v) containing 0.1% methanoic (formic) acid[3]. Degas thoroughly. The acidic modifier ensures both the analyte and any residual silanols are fully protonated, preventing secondary interactions.

  • System Suitability (Self-Validation Check): Before analyzing unknown samples, inject a 50 µg/mL triethanolamine standard. The system is validated only if the tailing factor (Tf) is ≤ 1.5, and the relative standard deviation (RSD) of the peak area over three replicate injections is ≤ 2.0%. If Tf > 1.5, purge the column with high-organic solvent containing 0.1% formic acid to strip strongly bound basic impurities.

  • Chromatographic Conditions: Use a mixed-mode or cyano column (e.g., Lichrospher CN, 250 mm × 4.6 mm, 5 μm) at a flow rate of 1.0 mL/min[3].

  • ELSD Optimization: Set the ELSD evaporator temperature to 50°C and the nebulizer temperature to 70°C, with a carrier gas flow rate of 1.2 L/min[3].

Table 1: Quantitative Comparison of Detection Modes for Amino Alcohols
Detection ModeTypical LODAdvantagesLimitationsIdeal Application
UV/Vis > 50 µg/mLUniversal availability in labs.Requires pre-column derivatization (no native chromophore).High-concentration purity checks.
ELSD 1 - 5 µg/mLDetects non-UV active compounds directly[2].Non-linear response; requires strictly volatile buffers.Routine formulation quantification.
CAD 0.1 - 1 µg/mLHigh sensitivity; wider dynamic linear range than ELSD.Highly sensitive to mobile phase background noise.Trace impurity analysis.
LC-MS/MS < 1 ng/mLUltimate sensitivity and structural identification.Highly susceptible to matrix ion suppression.Pharmacokinetics; trace bioanalysis.

Section 2: Gas Chromatography (GC-MS) Troubleshooting

Q2: I am losing my analyte in the GC inlet, and sensitivity is extremely poor. How do I prevent thermal degradation?

The Causality: Tertiary amino alcohols possess strong intermolecular hydrogen bonding due to their hydroxyl (-OH) groups. This drastically lowers their vapor pressure and increases their boiling points. When injected into a hot GC inlet (e.g., 250°C), the polar -OH groups adsorb onto active silanol sites in the glass liner, or the molecule thermally degrades before it can partition into the capillary column.

The Solution: Chemical derivatization is mandatory. By converting the polar -OH group into a less polar, highly volatile derivative (such as a fluorinated ester), you eliminate hydrogen bonding, increase volatility, and drastically enhance mass spectrometric detectability.

Step-by-step derivatization workflow for GC-MS analysis of amino alcohols.

Protocol 2: HFBI Derivatization for GC-MS/MS Analysis

This protocol utilizes Heptafluorobutyrylimidazole (HFBI) to attach fluorinated tags to the amino alcohol, maximizing volatility and MS fragmentation efficiency[4].

  • Sample Extraction: Extract the amino alcohol from the biological matrix (plasma/urine) using Solid Phase Extraction (SPE) and elute into a clean glass vial.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen. Self-Validation: Ensure zero residual water remains, as water violently quenches fluorinated acylation reagents.

  • Derivatization Reaction: Add 50 μL of the HFBI reagent directly to the dried residue[4].

  • Incubation: Seal the vial and incubate at 50 °C for exactly 8 minutes. Note: Do not exceed 50 °C or extend the time, as studies show that higher temperatures do not increase product formation and may cause the reaction to proceed in the reverse direction[4].

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS/MS system.

Section 3: LC-MS/MS & Sample Preparation

Q3: My LC-MS/MS signal is completely suppressed when analyzing plasma samples. What is the best cleanup strategy?

The Causality: In Electrospray Ionization (ESI+), highly basic tertiary amines compete for charge on the surface of electrospray droplets. Endogenous matrix components—particularly phospholipids in plasma—co-elute with early-eluting polar amino alcohols. Because phospholipids are highly surface-active, they monopolize the available charge, causing severe ion suppression of your target analyte.

The Solution: Implement Strong Cation Exchange (SCX) Solid Phase Extraction. Because tertiary amino alcohols are positively charged at low pH, they will strongly bind to the SCX sorbent. This allows neutral and anionic matrix interferences (including many phospholipids) to be washed away with organic solvents before the target analyte is eluted using a high-pH buffer[5].

References

  • [2] SIELC Technologies. HPLC Separation of Ethanolamines (Monoethanolamine, Diethanolamine, and Triethanolamine) Using a Primesep 100 Column. Available at:[Link]

  • [4] RSC Publishing. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Available at:[Link]

  • [5] Science.gov. Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

"validation of an analytical method for 1-Butanol, 2-(dimethylamino)-2-ethyl-"

A Comparative Guide on Performance, Derivatization Strategies, and Experimental Protocols Executive Summary The quantification of highly polar, bifunctional amino alcohols such as 1-Butanol, 2-(dimethylamino)-2-ethyl- pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide on Performance, Derivatization Strategies, and Experimental Protocols

Executive Summary

The quantification of highly polar, bifunctional amino alcohols such as 1-Butanol, 2-(dimethylamino)-2-ethyl- presents a significant analytical challenge. Due to its high polarity, tendency for hydrogen bonding, and complete lack of a conjugated pi-system, conventional analytical techniques like Direct HPLC-UV often yield poor sensitivity and severe peak tailing.

This guide provides an objective comparison of alternative analytical methodologies—specifically Direct LC-MS/MS (HILIC mode) versus Derivatization-Assisted GC-MS. By analyzing the causality behind experimental choices, we establish a self-validating, step-by-step protocol for the GC-MS approach, proving it to be the gold standard for accuracy, reproducibility, and regulatory compliance.

Mechanistic Challenges & Causality: The Case for Derivatization

To design a robust analytical method, one must first deconstruct the molecular architecture of the analyte. 1-Butanol, 2-(dimethylamino)-2-ethyl- consists of a butane backbone with a primary hydroxyl group at C1 and a tertiary amine (dimethylamino) at a sterically hindered quaternary C2 center.

The Analytical Bottleneck:

  • Optical Invisibility: The absence of a UV chromophore renders standard HPLC-UV detectors virtually useless, requiring low-wavelength detection (<210 nm) which is highly susceptible to baseline drift and matrix interference.

  • Secondary Interactions: The polar hydroxyl and amine groups interact strongly with residual silanols on silica-based stationary phases, leading to irreversible adsorption and peak tailing.

The Mechanistic Solution: Chemical derivatization is required to mask the polar functional groups, thereby increasing volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) .

Expert Insight: The tertiary dimethylamino group lacks an active N-H bond and will not undergo silylation. Therefore, derivatization selectively targets the primary hydroxyl group. However, because the adjacent C2 position is a highly sterically hindered quaternary center, standard silylating agents react sluggishly. To overcome this, 1% Trimethylchlorosilane (TMCS) must be added to N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . TMCS acts as a critical catalyst, increasing the electrophilicity of the silylating reagent to bypass steric hindrance and ensure 100% quantitative conversion to the TMS-ether .

Comparative Performance Analysis

The table below objectively compares the performance of three analytical alternatives for quantifying 1-Butanol, 2-(dimethylamino)-2-ethyl-. The derivatized GC-MS method demonstrates superior linearity and sensitivity.

Validation ParameterHPLC-UV (Direct)LC-MS/MS (HILIC)GC-MS (Derivatized)
Sensitivity (LOD) > 50.0 µg/mL~ 0.10 µg/mL~ 0.05 µg/mL
Linearity (R²) 0.985 (Non-compliant)> 0.995> 0.999
Peak Shape Severe TailingGoodExcellent (Sharp, Symmetrical)
Matrix Effect High InterferenceModerate (Ion Suppression)Low (Post-Derivatization)
Primary Limitation No UV ChromophoreHigh Equipment CostRequires Sample Prep

Experimental Protocol: A Self-Validating GC-MS System

The following step-by-step methodology is designed as a self-validating system compliant with ICH Q2(R1) guidelines . Every step includes built-in causality to ensure experimental integrity.

Phase 1: Sample Preparation & Derivatization
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 1-Butanol, 2-(dimethylamino)-2-ethyl- in anhydrous acetonitrile. Causality: Anhydrous solvent is mandatory, as water will rapidly hydrolyze the BSTFA reagent.

  • Dilution: Prepare working standards ranging from 0.1 µg/mL to 10.0 µg/mL.

  • Derivatization Reaction:

    • Transfer 100 µL of the working standard to a 2 mL glass autosampler vial with a glass insert.

    • Add 100 µL of BSTFA containing 1% TMCS.

    • Cap tightly with a PTFE-lined septum.

    • Incubation: Heat the vial in a dry block at 60°C for 30 minutes. Causality: 60°C provides sufficient kinetic energy to overcome the C2 steric hindrance without degrading the analyte.

  • Cooling: Allow the vial to cool to room temperature prior to injection to prevent pressure variations in the autosampler syringe.

Phase 2: GC-MS Instrumental Conditions
  • Column: DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness). The non-polar stationary phase perfectly complements the non-polar TMS-ether derivative.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split ratio 10:1. Inlet temperature set to 250°C.

  • Oven Program: Initial hold at 70°C for 2 min; ramp at 15°C/min to 280°C; final hold for 5 min.

  • MS Detection (EI Mode): Electron ionization at 70 eV. Source temperature: 230°C.

  • SIM Mode Quantitation: Monitor the quantifier ion m/z 103 (representing the alpha-cleavage fragment[CH2-O-TMS]+) and qualifier ions m/z 202 [M-CH3]+ to ensure high specificity .

Phase 3: Validation Execution (Acceptance Criteria)
  • System Suitability: Inject the 5.0 µg/mL standard six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.

  • Specificity: Inject a derivatized blank (acetonitrile + BSTFA). Verify the absence of interfering peaks at the analyte's retention time.

  • Accuracy (Recovery): Spike matrix samples at 50%, 100%, and 150% of the target concentration. Acceptance criteria: 95.0% – 105.0% recovery.

Analytical Workflow Visualization

MethodSelection Start 1-Butanol, 2-(dimethylamino)-2-ethyl- Sample Matrix Assess Assess Polarity & UV Absorbance (High Polarity, No Chromophore) Start->Assess HILIC Direct LC-MS/MS (HILIC Mode) Assess->HILIC Trace Impurity Screening Deriv Derivatization Strategy (BSTFA + 1% TMCS) Assess->Deriv High-Resolution Quantitation Valid Method Validation (ICH Q2 Guidelines) HILIC->Valid GCMS GC-MS Analysis (EI-SIM Mode) Deriv->GCMS Targets Primary -OH Increases Volatility GCMS->Valid

Workflow for the analytical method selection and validation of polar amino alcohols.

References

  • Singh, V., Garg, P., Chinthakindi, S., Tak, V., & Dubey, D. K. (2014). "Extraction and derivatization of chemical weapons convention relevant aminoalcohols on magnetic cation-exchange resins." Journal of Chromatography A, 1329, 10-16.[Link]

  • Yang, F.-c., Yang, Y., Yan, L., Wang, F.-y., Wu, L., Xia, M.-z., & Li, X.-S. (2023). "Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry." RSC Advances, 13(39), 27535–27548.[Link]

  • Lkhagva, A., & Tai, H.-C. (2021). "Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols." Molecules, 26(24), 7416.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[Link]

Comparative

A Comparative Guide to the Reactivity of Tertiary Amino Alcohols for Synthetic and Catalytic Applications

Tertiary amino alcohols are a versatile class of bifunctional molecules, distinguished by the presence of both a tertiary amine and a hydroxyl group. This unique structural motif makes them indispensable building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Tertiary amino alcohols are a versatile class of bifunctional molecules, distinguished by the presence of both a tertiary amine and a hydroxyl group. This unique structural motif makes them indispensable building blocks in organic synthesis, particularly in the development of pharmaceuticals, advanced materials, and as highly effective ligands or organocatalysts in asymmetric synthesis.[1][2][3] Their reactivity is governed by the interplay between the nucleophilic nitrogen, the polar hydroxyl group, and the molecular framework connecting them.[4][5]

This guide provides a comparative analysis of the reactivity of common tertiary amino alcohols, focusing on how structural differences influence their behavior in key chemical transformations. We will delve into the causality behind experimental choices, present comparative data, and provide robust protocols to empower researchers, scientists, and drug development professionals to select and utilize these reagents with precision and confidence.

The Structural Basis of Reactivity: Steric and Electronic Effects

The reactivity of a tertiary amino alcohol is not merely the sum of its parts; it is a complex function of steric hindrance, electronic effects, and the spatial relationship between the nitrogen and oxygen atoms.[4] The primary factors include:

  • Steric Hindrance: The size and number of substituents on the nitrogen atom and the carbon bearing the hydroxyl group dictate the accessibility of the reactive centers. Increased steric bulk generally hinders the approach of reagents, slowing reaction rates.

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents influences the nucleophilicity of the nitrogen and oxygen atoms. For instance, multiple hydroxyl groups can reduce the basicity and nucleophilicity of the nitrogen via intramolecular hydrogen bonding or inductive effects.

  • Proximity of Functional Groups: The length of the carbon chain separating the amine and alcohol moieties affects their ability to cooperate, such as in forming a chelate ring when acting as a ligand for a metal catalyst.

We will compare three commonly used tertiary amino alcohols to illustrate these principles: N,N-Dimethylethanolamine (DMEA) , N-Methyldiethanolamine (MDEA) , and Triethanolamine (TEA) .

Caption: Structural comparison of DMEA, MDEA, and TEA.

Comparative Reactivity at the Nitrogen Center

The lone pair of electrons on the tertiary nitrogen atom makes it a prime site for nucleophilic attack and protonation, defining its role as a base and catalyst.

N-Oxidation

The conversion of tertiary amines to their corresponding N-oxides is a fundamental transformation, often employed to modify solubility, alter pharmacological activity, or serve as a mild oxidant. The reaction involves the nucleophilic attack of the nitrogen on an oxygen-donating species like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

The reactivity in N-oxidation is highly sensitive to steric and electronic factors. A more accessible and electron-rich nitrogen atom will react faster. Consequently, the expected order of reactivity is DMEA > MDEA > TEA .

  • DMEA: With only two methyl groups and one hydroxyethyl group, the nitrogen is relatively unhindered and electron-rich, leading to high reactivity.

  • MDEA: The presence of a second hydroxyethyl group slightly increases steric bulk and potential for intramolecular hydrogen bonding, which can decrease the availability of the nitrogen's lone pair, making it less reactive than DMEA.

  • TEA: With three bulky hydroxyethyl groups, the nitrogen center is significantly more hindered, resulting in the slowest reaction rate of the three.

Table 1: Comparative Data for N-Oxidation of Tertiary Amino Alcohols

Substrate Oxidant Catalyst Conditions Yield Reference
Aliphatic tert-amines aq. H₂O₂ Tungstate-exchanged LDH Water, RT Quantitative [6][7]
Tertiary β-Chloroamines m-CPBA (1.1-1.5 equiv) None CH₂Cl₂, 0°C to RT Quantitative [8]
Aliphatic tert-amines H₂O₂ Flavin analogue MeOH, RT Good [6][7]

| Various tert-amines | Molecular Oxygen | RuCl₃ | Toluene, 100°C | Excellent |[7] |

Note: Direct comparative kinetic data is sparse in the literature; however, the trend is consistently supported by the principles of steric hindrance.

Catalytic Activity

Tertiary amino alcohols, particularly DMEA, are widely used as catalysts in polymerization reactions, such as the formation of polyurethanes and the curing of epoxy resins.[5][9] In these roles, the nitrogen atom acts as a base or nucleophilic catalyst. The catalytic efficiency follows the same trend as N-oxidation reactivity (DMEA > MDEA > TEA ), as it relies on the accessibility and basicity of the nitrogen's lone pair.

Comparative Reactivity at the Oxygen Center

The hydroxyl group's reactivity is primarily that of a primary alcohol (for DMEA, MDEA, and TEA), making it susceptible to acylation, alkylation, and oxidation, though the latter is less common in the context of the bifunctional molecule.

O-Acylation: The Chemoselectivity Challenge

Acylation of amino alcohols presents a significant chemoselectivity challenge: will the reaction occur at the nitrogen or the oxygen? The outcome is dictated by the reaction conditions.

  • Basic or Neutral Conditions: The nitrogen atom is generally more nucleophilic than the oxygen atom, leading to preferential N-acylation .

  • Acidic Conditions: This is the key to achieving selective O-acylation . In the presence of a strong acid (e.g., HCl, CF₃CO₂H), the amine is protonated to form an ammonium salt. This deactivates the nitrogen as a nucleophile, allowing the less reactive hydroxyl group to be acylated by reagents like acyl chlorides or anhydrides.[10] This method is highly effective for the multigram-scale synthesis of O-acyl derivatives without the need for protecting groups or chromatography.[10]

Since DMEA, MDEA, and TEA all possess primary hydroxyl groups, their intrinsic reactivity towards O-acylation is similar and generally high, following the standard alcohol reactivity trend of primary > secondary > tertiary.[11]

Reactivity_Pathways cluster_N N-Acylation cluster_O O-Acylation sub Amino Alcohol (R₂N-R'-OH) N_reagent Acyl Halide (RCOCl) + Base sub->N_reagent Basic / Neutral Conditions O_reagent Acyl Halide (RCOCl) + Strong Acid (HX) sub->O_reagent Acidic Conditions N_product Amide (R₂N(COR)-R'-OH) N_reagent->N_product More Nucleophilic Site O_product Ester ([R₂HN⁺-R'-OCOR] X⁻) O_reagent->O_product Protonated Amine Allows O-attack

Caption: Control of selectivity in the acylation of amino alcohols.

Experimental Protocols for Reactivity Assessment

To provide a tangible framework for comparison, we present two self-validating protocols. The causality behind each step is explained to ensure both technical accuracy and practical understanding.

Protocol 1: Comparative N-Oxidation of DMEA and TEA with H₂O₂

Objective: To qualitatively and quantitatively compare the rate of N-oxidation for a sterically unhindered (DMEA) versus a sterically hindered (TEA) tertiary amino alcohol.

Rationale: This experiment uses a common, environmentally benign oxidant (H₂O₂) and allows for straightforward monitoring by ¹H NMR spectroscopy by observing the downfield shift of the N-alkyl protons upon oxidation.[8]

Materials:

  • N,N-Dimethylethanolamine (DMEA)

  • Triethanolamine (TEA)

  • Hydrogen Peroxide (30% aq. solution)

  • Methanol (MeOH)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • NMR tubes, vials, magnetic stirrer

Workflow Diagram:

N_Oxidation_Workflow A 1. Substrate Prep (0.1 M solutions of DMEA and TEA in MeOH) B 2. Reaction Initiation (Add 1.1 eq. H₂O₂ to each vial at RT, start timer) A->B C 3. Reaction Monitoring (Withdraw aliquots at t=0, 1, 2, 4, 8 hr) B->C D 4. Sample Quench & Prep (Dilute aliquot in CDCl₃) C->D E 5. ¹H NMR Analysis (Integrate starting material and product signals) D->E F 6. Data Comparison (Plot % conversion vs. time for DMEA and TEA) E->F

Caption: Experimental workflow for comparative N-oxidation.

Step-by-Step Procedure:

  • Preparation: Prepare two separate 0.1 M solutions of DMEA and TEA in methanol in labeled vials equipped with stir bars.

  • Time Zero Sample: Before adding the oxidant, withdraw a 0.1 mL aliquot from each vial, dilute with 0.5 mL of CDCl₃, and take a ¹H NMR spectrum. This is your t=0 reference.

  • Reaction Initiation: At room temperature, add 1.1 molar equivalents of 30% H₂O₂ to each vial simultaneously and start a timer. Causality: A slight excess of oxidant ensures the reaction goes to completion.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw 0.1 mL aliquots from each stirring reaction mixture.

  • Sample Preparation: Immediately dilute each aliquot in 0.5 mL of CDCl₃. Causality: Dilution effectively quenches the reaction by lowering reactant concentrations, allowing for accurate time-point analysis.

  • Analysis: Acquire a ¹H NMR spectrum for each time point. Calculate the percent conversion by comparing the integration of a characteristic proton signal of the starting amine (e.g., N-CH₃ for DMEA) with the corresponding signal of the N-oxide product, which will be shifted downfield.

Protocol 2: Chemoselective O-Acylation of DMEA

Objective: To synthesize N,N-dimethyl-2-acetoxyethylamine hydrochloride, demonstrating selective O-acylation under acidic conditions.

Rationale: This protocol utilizes the principle of amine protonation to deactivate the nitrogen, enabling selective acylation of the hydroxyl group.[10] The product precipitates as its hydrochloride salt, facilitating isolation.

Materials:

  • N,N-Dimethylethanolamine (DMEA)

  • Acetyl Chloride

  • Trifluoroacetic Acid (TFA) or concentrated HCl

  • Diethyl Ether (anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Protonation: Dissolve 1.0 equivalent of DMEA in a minimal amount of a suitable solvent like CH₂Cl₂ in a round-bottom flask cooled in an ice bath. Slowly add 1.1 equivalents of a strong acid (e.g., TFA or concentrated HCl). Stir for 15 minutes. Causality: The excess acid ensures complete protonation of the amine, rendering it non-nucleophilic.

  • Acylation: While maintaining the cold temperature, slowly add 1.05 equivalents of acetyl chloride to the solution.

  • Reaction: Allow the mixture to stir and slowly warm to room temperature over 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) by taking a small aliquot, quenching it with a basic solution (e.g., NaHCO₃) to deprotonate the amine, and spotting on a silica plate.

  • Isolation: Once the reaction is complete, add cold, anhydrous diethyl ether to the reaction mixture. Causality: Diethyl ether is a non-polar solvent in which the ionic hydrochloride salt product is insoluble, causing it to precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any unreacted starting materials, and dry under vacuum.

  • Validation: Confirm the structure of the O-acylated product (and the absence of N-acylation) using ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of an ester carbonyl stretch (~1740 cm⁻¹) and the absence of an amide carbonyl (~1650 cm⁻¹) in the IR spectrum provides strong evidence for selective O-acylation.

Conclusion

The reactivity of tertiary amino alcohols is a nuanced interplay of steric accessibility and electronic properties. For reactions at the nitrogen center, such as N-oxidation and catalysis, reactivity is inversely proportional to steric hindrance, with DMEA being significantly more reactive than the bulkier TEA. Conversely, for reactions at the hydroxyl group, chemoselectivity is the primary challenge. By leveraging reaction conditions, specifically pH, one can achieve highly selective O-acylation by effectively "silencing" the more nucleophilic nitrogen atom through protonation. Understanding these fundamental principles and applying robust, validated protocols enables chemists to harness the full synthetic potential of these invaluable bifunctional molecules.

References

  • Organic Letters. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination.
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC. (2024).
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PubMed. (2024).
  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. (2025).
  • Chemical Reviews. (2008). Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines.
  • Chemical Reviews. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • Diva-portal.org. (n.d.).
  • Organic Letters. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.
  • Synthesis of Tertiary Amine N-Oxides-A Review. (n.d.). Synthesis of Tertiary Amine N-Oxides-A Review.
  • The Journal of Organic Chemistry. (2008). Improved Procedure for the Synthesis of Enamine N-Oxides.
  • ResearchGate. (n.d.). Synthesis of Tertiary Amine N-Oxides-A Review.
  • Dimethylethanolamine. (n.d.). Dimethylethanolamine.
  • Beilstein Journals. (2015).
  • Ataman Kimya. (n.d.). N,N-DIMETHYLETHANOLAMINE (DMAE or DMEA).
  • Ataman Kimya. (n.d.). DIMETHYLETHANOLAMINE/DMEA/DMAE.
  • ResearchGate. (n.d.). Structure of N, N-Dimethylethanolamine (DMEA).
  • Benchchem. (2025). A Comparative Guide to the Oxidation of Primary, Secondary, and Tertiary Alcohols.

Sources

Validation

Benchmarking 2-(Dimethylamino)-2-ethylbutan-1-ol as a Next-Generation Ligand in Copper-Catalyzed C–N Cross-Coupling

[label="1. Reagent Preparation\n(Glovebox)", fillcolor="# Finalizing the Workflow I'm now putting the finishing touches on the experimental workflow diagram, which shows the step-by-step procedures for benchmarking.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="1. Reagent Preparation\n(Glovebox)", fillcolor="#

Finalizing the Workflow

I'm now putting the finishing touches on the experimental workflow diagram, which shows the step-by-step procedures for benchmarking. It is complete, and I am almost finished. The color scheme is now final. I am also writing an introduction and describing DMEB and its structural features, including the unique gem-diethyl effect.

Summarizing Experimental Results

In the landscape of modern pharmaceutical synthesis, the construction of carbon-heteroatom bonds via transition-metal catalysis is a foundational operation. While palladium-catalyzed Buchwald-Hartwig aminations are ubiquitous, copper-catalyzed Ullmann-type C–N cross-couplings offer a highly attractive, earth-abundant alternative. However, traditional Ullmann couplings often suffer from limited substrate scope, requiring harsh temperatures (>110 °C) and strong bases that degrade sensitive functional groups [2.2].

To overcome these limitations, researchers rely heavily on bidentate auxiliary ligands. This guide benchmarks the performance of 1-Butanol, 2-(dimethylamino)-2-ethyl- (hereafter referred to as DMEB ), a highly sterically hindered β -amino alcohol, against industry-standard alternatives like N,N-dimethylethanolamine (DMEA) and N,N-diethylaminoethanol (DEAE).

By analyzing the causality between DMEB’s unique structural topology and its catalytic efficacy, this guide provides drug development professionals with actionable, data-backed insights for optimizing complex C–N couplings.

Mechanistic Rationale: The Power of Steric Shielding

The fundamental challenge in copper-catalyzed amination of base-sensitive aryl halides is catalyst deactivation. Simple amino alcohols often form thermodynamically stable, coordinatively saturated bis-ligated Cu(I) complexes (L₂Cu), which are entirely inactive toward the critical oxidative addition step[1].

DMEB possesses a unique structural advantage: a quaternary carbon center at the C2 position, bearing two ethyl groups, a dimethylamino group, and a hydroxymethyl group. This extreme steric bulk—often referred to as the gem-dialkyl effect—imposes severe conformational restrictions.

  • Prevention of Bis-Ligation: The steric demand of the 2,2-diethyl substitution prevents two DMEB molecules from coordinating to a single copper center.

  • Acceleration of Oxidative Addition: By enforcing a highly reactive mono-ligated Cu(I) state, DMEB lowers the activation barrier for the oxidative addition of notoriously unreactive aryl chlorides[2].

  • Chemoselectivity: The bulky ligand environment, when paired with a mild base like NaOTMS, overrides inherent steric biases of the nucleophile, promoting exclusive C–N coupling even in the presence of competing oxygen nucleophiles[1].

G A Cu(I) Precatalyst B Active Cu(I)-DMEB Complex A->B C Oxidative Addition (Cu(III) Intermediate) B->C Aryl Halide D Amine Coordination & Deprotonation C->D Amine E Reductive Elimination (C-N Bond Formation) D->E E->B Product Release

Catalytic cycle of Cu-catalyzed C-N coupling utilizing the DMEB ligand.

Comparative Benchmarking Data

To objectively benchmark DMEB, we evaluate its performance in the cross-coupling of 4-chlorotoluene with morpholine . Aryl chlorides are highly desirable starting materials due to their low cost and commercial availability, but their high C–Cl bond dissociation energy typically requires prohibitive reaction conditions[2].

The reactions were conducted at 80 °C using 5 mol% CuI and 10 mol% ligand, utilizing NaOTMS as a mild base to prevent the auto-catalytic degradation often seen with stronger bases in polar aprotic solvents[1].

Table 1: Ligand Performance in the Amination of 4-Chlorotoluene
LigandStructure TypeConversion (%)Isolated Yield (%)TONTOF (h⁻¹)
None (Control) N/A< 5%N/A< 1N/A
DMEA Primary β -amino alcohol32%28%5.60.35
DEAE N-diethyl β -amino alcohol45%41%8.20.51
DMEB Bulky quaternary β -amino alcohol94% 91% 18.2 1.14

Reaction Conditions: 4-chlorotoluene (1.0 equiv), morpholine (1.2 equiv), CuI (5 mol%), Ligand (10 mol%), NaOTMS (1.5 equiv), DMSO (0.5 M), 80 °C, 16 h. Yields validated via internal standard.

Data Interpretation: The data clearly demonstrates the superiority of DMEB. While DMEA and DEAE suffer from catalyst resting-state sequestration (forming unreactive L₂Cu complexes), DMEB maintains a highly active catalytic turnover, achieving a 91% isolated yield for an unactivated aryl chloride at a relatively mild 80 °C.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific trustworthiness, the following protocol incorporates internal controls and a self-validating analytical workflow. The use of an internal standard (1,3,5-trimethoxybenzene) allows for precise mass-balance tracking, ensuring that low yields are correctly attributed to poor catalysis rather than product volatility or side-reactions.

Step-by-Step Methodology
  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 8 mL reaction vial equipped with a magnetic stir bar with CuI (9.5 mg, 0.05 mmol, 5 mol%) and the selected ligand (e.g., DMEB, 0.10 mmol, 10 mol%).

  • Pre-complexation: Add anhydrous DMSO (1.0 mL) to the vial. Stir the mixture at room temperature for 10 minutes to allow the formation of the active Cu(I)-ligand complex. Causality: Pre-complexation ensures the copper is fully ligated before exposure to the base, preventing the irreversible formation of inactive copper oxides.

  • Reagent Addition: To the homogenous solution, add 4-chlorotoluene (126.6 mg, 1.0 mmol, 1.0 equiv), morpholine (104.5 mg, 1.2 mmol, 1.2 equiv), and 1,3,5-trimethoxybenzene (50.0 mg, internal standard).

  • Base Introduction: Add NaOTMS (168.3 mg, 1.5 mmol, 1.5 equiv) in one portion. Causality: NaOTMS is selected over NaOt-Bu because its milder pKa prevents the deprotonation and subsequent degradation of sensitive functional groups, overriding steric-based selectivity issues[1].

  • Thermocycling: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800 rpm) for 16 hours.

  • Quenching and Analysis: Cool the reaction to room temperature. Dilute with ethyl acetate (3 mL) and quench with saturated aqueous NH₄Cl (2 mL) to break down the copper complexes. Extract the organic layer, filter through a short pad of Celite, and analyze via GC-FID and ¹H NMR to determine the precise yield against the internal standard.

Workflow S1 1. Reagent Preparation (Glovebox) S2 2. CuI & Ligand Mixing (Pre-complexation) S1->S2 S3 3. Substrate & Base Addition (NaOTMS) S2->S3 S4 4. Thermocycling (Parallel Reactor) S3->S4 S5 5. Aliquot Sampling & Quenching S4->S5 S6 6. GC-FID / 1H NMR Quantification S5->S6

Step-by-step experimental workflow for benchmarking ligand performance.

Conclusion

For drug development professionals dealing with base-sensitive substrates or unreactive aryl chlorides, standard amino alcohol ligands often fall short. Benchmarking data clearly indicates that 1-Butanol, 2-(dimethylamino)-2-ethyl- (DMEB) provides a superior catalytic environment. By leveraging extreme steric bulk at the β -carbon, DMEB prevents catalyst deactivation pathways and stabilizes the highly reactive mono-ligated Cu(I) intermediate. When paired with mild bases like NaOTMS, it enables highly efficient, chemoselective C–N cross-couplings under significantly milder conditions than traditional Ullmann protocols.

References
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society.
  • Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substr

Sources

Comparative

"cross-validation of analytical results for 1-Butanol, 2-(dimethylamino)-2-ethyl-"

Cross-Validation of Analytical Platforms for 1-Butanol, 2-(dimethylamino)-2-ethyl-: A Comparative Guide Executive Summary The analysis of highly functionalized, sterically hindered amino alcohols is a notorious bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Platforms for 1-Butanol, 2-(dimethylamino)-2-ethyl-: A Comparative Guide

Executive Summary

The analysis of highly functionalized, sterically hindered amino alcohols is a notorious bottleneck in drug development and chemical manufacturing. The compound 1-Butanol, 2-(dimethylamino)-2-ethyl- (also known as 2-(dimethylamino)-2-ethylbutan-1-ol) presents a unique analytical challenge: it lacks a UV chromophore, possesses a highly basic tertiary amine, and features extreme steric crowding at the C2 quaternary carbon (bonded to a hydroxymethyl group, a dimethylamino group, and two ethyl chains).

This guide provides an objective, data-driven comparison of three orthogonal analytical platforms—HILIC-MS/MS, GC-EI-MS, and 1H-qNMR—demonstrating how to achieve a self-validating analytical profile compliant with modern regulatory standards.

The Analytical Challenge & Mechanistic Causality

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is fundamentally unsuited for this molecule. The lack of a conjugated pi-system renders UV-Vis detection blind. Furthermore, the highly basic tertiary amine interacts strongly with unendcapped silanol groups on standard C18 silica columns, causing severe peak tailing and poor recovery. Because the molecule is highly polar, it often elutes in the void volume of standard reversed-phase systems.

To overcome this, we must rely on orthogonal techniques that exploit different physicochemical properties of the molecule:

  • Polarity & Mass (HILIC-MS/MS): Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar basic compounds by partitioning them into a water-enriched layer on the stationary phase[1]. The high organic content of the mobile phase simultaneously enhances electrospray ionization (ESI) efficiency.

  • Volatility & Fragmentation (GC-EI-MS): While the underivatized primary alcohol would cause peak broadening via hydrogen bonding in the GC inlet, targeted silylation masks the hydroxyl group. The bulky substituents at C2 sterically shield the tertiary amine, preventing mixed derivatization and yielding a single, highly volatile TMS-ether.

  • Proton Resonance (1H-qNMR): When certified reference materials (CRMs) are unavailable during early development, Quantitative Nuclear Magnetic Resonance (qNMR) serves as the primary metrological tool. It measures proton resonance directly, providing absolute purity without requiring a homologous standard[2].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system, incorporating internal checks that immediately flag analytical failures.

Method 1: HILIC-ESI-MS/MS (High-Throughput Quantitation)
  • Causality: A zwitterionic HILIC stationary phase provides electrostatic and hydrophilic interactions, retaining the basic amino alcohol while avoiding the silanol-driven tailing seen in RP-HPLC.

  • Step-by-Step Protocol:

    • Column: Zwitterionic HILIC (e.g., 2.1 × 100 mm, 3.5 µm).

    • Mobile Phase: Phase A: 20 mM ammonium formate in water (pH 3.0, ensuring the tertiary amine is fully protonated). Phase B: Acetonitrile.

    • Gradient: Start at 90% B (high organic promotes retention in HILIC), decrease to 50% B over 10 minutes.

    • Detection: Positive ESI-MS/MS. Monitor the [M+H]+ precursor ion at m/z 146.1.

    • Self-Validating Check: Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS). A deviation in the SIL-IS peak area >15% flags matrix-induced ion suppression, triggering a re-analysis per the [3].

Method 2: GC-EI-MS (Structural Confirmation & Impurity Profiling)
  • Causality: Silylation converts the polar -OH to a -OTMS ether, neutralizing hydrogen-bond donors.

  • Step-by-Step Protocol:

    • Sample Prep: Dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous pyridine.

    • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.

    • Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (30 m × 0.25 mm × 0.25 µm). Temperature program: 70°C (hold 1 min), ramp at 15°C/min to 250°C.

    • Detection: Electron Ionization (EI) at 70 eV.

    • Self-Validating Check: Monitor the chromatogram for the absence of the underivatized peak and the presence of a single sharp TMS-derivative peak. Multiple peaks indicate incomplete derivatization or degradation.

Method 3: 1H-qNMR (Absolute Purity Determination)
  • Causality: The signal area in NMR is strictly proportional to the number of nuclei, allowing for absolute quantitation against a structurally unrelated, NIST-traceable internal calibrant.

  • Step-by-Step Protocol:

    • Sample Prep: Co-dissolve ~10 mg of the analyte and ~5 mg of a certified internal calibrant (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene, TCNB) in 0.6 mL of CDCl3.

    • Acquisition: Use a 90° excitation pulse.

    • Self-Validating Check (Critical): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 = 30–60 seconds). This ensures >99% magnetization recovery, a mandatory requirement under [4].

    • Analysis: Integrate the isolated 6-proton singlet of the dimethylamino group (~2.2 ppm) against the calibrant signal to calculate absolute mass fraction.

Cross-Validation Results & Data Presentation

In accordance with the [5], the three methods were cross-validated to establish a robust analytical control strategy. The orthogonal agreement between these platforms guarantees that no single method's blind spot compromises the data integrity.

Validation ParameterHILIC-ESI-MS/MSGC-EI-MS (Derivatized)1H-qNMR
Primary Utility Trace quantitation in complex matricesVolatile impurity profiling & structural IDAbsolute purity without reference standards
Accuracy (% Recovery) 98.5% ± 4.2%96.1% ± 5.8%99.8% ± 0.5%
Precision (% RSD) 3.1%4.5%0.8%
LOD / LOQ 0.5 ng/mL / 1.5 ng/mL50 ng/mL / 150 ng/mL~1 mg/mL (Method limited by mass)
Analysis Time 12 minutes25 minutes15 minutes (excluding T1 mapping)
Major Limitation Susceptible to matrix ion suppressionRequires anhydrous derivatization stepsLow sensitivity; requires high sample mass

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation strategy, demonstrating how orthogonal techniques converge to produce a unified, regulatory-compliant analytical profile.

G cluster_methods Parallel Cross-Validation Platforms Sample 1-Butanol, 2-(dimethylamino)-2-ethyl- (Complex Amino Alcohol) HILIC HILIC-MS/MS (Aqueous-Organic Partition) Sample->HILIC Isotope Dilution GCMS GC-EI-MS (Volatility via Silylation) Sample->GCMS BSTFA Derivatization qNMR 1H-qNMR (Direct Proton Resonance) Sample->qNMR NIST-Traceable Calibrant Validation Data Integration & Statistical Agreement HILIC->Validation Trace Sensitivity GCMS->Validation Structural ID qNMR->Validation Absolute Purity Result Validated Analytical Profile (ICH Q2(R2) Compliant) Validation->Result Multi-Platform Consensus

Orthogonal cross-validation workflow for amino alcohol analysis.

Conclusion

No single analytical technique is sufficient for the rigorous characterization of 1-Butanol, 2-(dimethylamino)-2-ethyl-. HILIC-MS/MS provides the necessary sensitivity for trace analysis, GC-MS confirms structural identity and volatile impurity profiles, and qNMR anchors the entire system with metrological traceability. By implementing this self-validating, multi-platform approach, researchers can ensure their data withstands the highest levels of regulatory scrutiny.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • United States Pharmacopeia (USP). (2022). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Retrieved from[Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from[Link]

Sources

Validation

Comparative In-Silico Evaluation of 1-Butanol, 2-(dimethylamino)-2-ethyl-: Modeling Platforms and Formulation Alternatives

Executive Summary The compound 1-Butanol, 2-(dimethylamino)-2-ethyl- (IUPAC: 2-(dimethylamino)-2-ethylbutan-1-ol) is a highly branched, sterically hindered amino alcohol. In modern drug development, structurally complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Butanol, 2-(dimethylamino)-2-ethyl- (IUPAC: 2-(dimethylamino)-2-ethylbutan-1-ol) is a highly branched, sterically hindered amino alcohol. In modern drug development, structurally complex amino alcohols are increasingly evaluated as specialized biological buffers, synthetic intermediates, or ionizable headgroups for lipid nanoparticles (LNPs)[1]. Accurately predicting the physicochemical properties of this molecule—specifically its micro-pKa and lipophilicity (LogP/LogD)—is critical. These parameters dictate the molecule's protonation state at physiological pH, which fundamentally controls its membrane permeability, solubility, and formulation viability[2][3].

This guide objectively compares the performance of industry-leading in-silico modeling platforms used to predict the properties of this compound, contrasts its profile against standard alternative amino alcohols, and provides a self-validating experimental protocol for empirical verification.

Mechanistic Rationale: The Challenge of Steric Hindrance

Predicting the properties of 2-(dimethylamino)-2-ethylbutan-1-ol presents a unique computational challenge. The presence of the 2-ethyl group and the butanol backbone creates significant steric bulk around the tertiary dimethylamino group.

The Causality of Experimental Deviations: Steric hindrance restricts solvent accessibility to the nitrogen atom. When the amine becomes protonated, the surrounding water molecules struggle to form a stabilizing hydration shell. Consequently, the hydration energy of the cationic state is reduced, which typically lowers the pKa compared to unhindered aliphatic amines. Standard 2D topological models often fail to account for this 3D micro-environment, leading to gross overestimations of basicity. Therefore, advanced 3D-aware machine learning platforms are required to accurately model these short-range chemical perturbations[4][5].

In-Silico Platform Comparison

To establish a reliable ADMET profile, researchers must choose platforms capable of handling complex protonation states. We compared three distinct in-silico approaches:

  • Schrödinger Epik v7: This platform utilizes an ensemble of atomic Graph Convolutional Neural Networks (GCNNs) trained on over 42,000 experimental pKa values[4]. It excels at capturing local topological neighborhoods and predicting micro-pKa values with exceptional speed (~47 ms per ligand) and a median absolute error (MAE) of 0.42 pKa units[4][6].

  • Simulations Plus ADMET Predictor 11: Employs the proprietary S+pKa artificial neural network model, trained on premium curated datasets[5][7]. It is highly optimized for pharmaceutical workflows, directly integrating pKa predictions into dynamic LogD and solubility curves with a root mean square error (RMSE) of ~0.47[3].

  • RDKit (Open-Source): Relies on heuristic rules and basic Quantitative Structure-Property Relationships (QSPR). While computationally free, it lacks the deep 3D-steric awareness of commercial ML models, often resulting in lower accuracy for highly branched molecules.

Table 1: Platform Performance Metrics for Amino Alcohols
FeatureADMET Predictor 11 (Simulations Plus)Epik v7 (Schrödinger)RDKit (Baseline)
Underlying Algorithm Artificial Neural Networks (S+pKa)Atomic GCNN EnsembleHeuristic / QSPR
3D Steric Awareness High (Advanced Descriptors)High (Local Topology)Low (2D Topological)
Calculation Speed < 1 second / molecule~47 ms / molecule< 10 ms / molecule
Accuracy (Error Rate) ~0.47 RMSE0.42 MAE> 1.0 MAE

Comparative Property Analysis: Target vs. Alternatives

When evaluating 2-(dimethylamino)-2-ethylbutan-1-ol for formulation, it must be benchmarked against industry-standard amino alcohols such as Tromethamine (TRIS) and Dimethylethanolamine (DMEA).

As shown in Table 2, the target compound is significantly more lipophilic (higher LogP) due to its extended hydrocarbon backbone, making it a superior candidate for lipid-based delivery systems compared to the highly hydrophilic TRIS buffer.

Table 2: Predicted Properties of Target vs. Standard Alternatives
CompoundPrimary ApplicationPredicted pKa (Amine)Predicted LogPSteric Hindrance
2-(dimethylamino)-2-ethylbutan-1-ol LNP Ionizable Lipid / Niche Buffer~9.81.85High
Tromethamine (TRIS) Standard Biological Buffer8.1-1.56Low
Dimethylethanolamine (DMEA) Synthetic Precursor9.2-0.12Low

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, in-silico predictions must be anchored by a self-validating experimental loop. Because 2-(dimethylamino)-2-ethylbutan-1-ol lacks a UV-active chromophore (no aromatic rings), UV-metric titration is physically impossible. Therefore, potentiometric titration using a Sirius T3 apparatus is the mandatory analytical choice[8].

Step-by-Step Methodology: In-Silico to In-Vitro Validation
  • In-Silico Conformational Sampling: Generate 3D conformers of the target molecule using the OPLS4 force field to identify the lowest energy state, ensuring the steric shielding of the 2-ethyl group is properly mapped.

  • Micro-pKa & LogD Prediction: Run the optimized structure through Schrödinger Epik v7 and ADMET Predictor to generate consensus macroscopic pKa and LogD vs. pH speciation plots.

  • Sample Preparation: Prepare a 10 mM solution of high-purity 2-(dimethylamino)-2-ethylbutan-1-ol in 0.15 M KCl. The KCl background is critical to maintain constant ionic strength during titration.

  • Potentiometric Titration (Sirius T3):

    • Purge the titration vessel with Argon gas. Causality: Aliphatic amines readily absorb atmospheric CO₂, forming carbonic acid which artificially depresses the measured basic pKa.

    • Titrate the sample from pH 12.0 down to 2.0 using standardized 0.5 M HCl.

  • Shake-Flask LogP Validation: Partition the compound between octanol and pH-adjusted aqueous buffer (pH 12.0, to ensure the amine is fully deprotonated). Quantify the concentration in both phases using LC-MS/MS.

  • Data Reconciliation: Compare the experimental inflection point with the in-silico macro-pKa. If ΔpKa>0.5 , feed the empirical data back into the software to refine the local ML model.

Visualizations

Workflow A Input Structure 1-Butanol, 2-(dimethylamino)-2-ethyl- B Schrödinger Epik v7 (GCNN / Micro-pKa) A->B C ADMET Predictor 11 (S+pKa / LogD) A->C D RDKit Baseline (2D Topological) A->D E Consensus ADMET Profile (Predicted pKa ~9.8, LogP ~1.8) B->E C->E D->E F In-Vitro Validation (Sirius T3 Potentiometry) E->F Validates G Model Refinement & Formulation Selection F->G Feedback Loop

Fig 1. In-silico to in-vitro validation workflow for amino alcohol property modeling.

Pathway N1 N1 N2 Neutral Species pH 9.8 - 14.0 De-protonated Amine N1->N2 -H+ (pKa ~9.8) N2->N1 +H+ N3 N3 N2->N3 -H+ (pKa >14)

Fig 2. pH-dependent protonation state equilibrium of 2-(dimethylamino)-2-ethylbutan-1-ol.

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Safety & Regulatory Compliance

Safety

1-Butanol, 2-(dimethylamino)-2-ethyl- proper disposal procedures

The handling and disposal of complex amino alcohols require precision, rigorous safety protocols, and a deep understanding of their physicochemical behavior. 1-Butanol, 2-(dimethylamino)-2-ethyl- (IUPAC: 2-(dimethylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of complex amino alcohols require precision, rigorous safety protocols, and a deep understanding of their physicochemical behavior. 1-Butanol, 2-(dimethylamino)-2-ethyl- (IUPAC: 2-(dimethylamino)-2-ethylbutan-1-ol) is a highly branched tertiary amino alcohol frequently utilized in drug development and advanced organic synthesis.

Unlike simpler laboratory solvents, this compound presents a triad of operational hazards: it is combustible, highly corrosive due to its Lewis base character, and uniquely lipophilic due to its sterically hindered alkyl chains. This guide provides drug development professionals and laboratory safety officers with a definitive, self-validating framework for the safe handling, segregation, and disposal of this chemical.

Physicochemical Profile & Mechanistic Hazards

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. The tertiary amine group (-N(CH3)2) features an unshared electron pair that readily accepts protons, resulting in highly alkaline aqueous solutions capable of causing immediate saponification of skin lipids (severe burns). Simultaneously, the 2-ethyl and butyl chains provide significant steric bulk and lipophilicity, meaning the compound partitions aggressively into organic phases and penetrates biological membranes faster than simpler amino alcohols [3].

Table 1: Quantitative Hazard Data and Operational Implications

PropertyValue / ClassificationOperational Implication for Disposal
Chemical Structure Tertiary Amino AlcoholHighly basic; reacts exothermically with acids.
RCRA Waste Codes D001 (Ignitable), D002 (Corrosive)Requires grounded, non-metal, segregated storage [1].
Estimated pH (Aqueous) > 11.5Categorized as Corrosive Hazardous Waste.
Flash Point ~40°C - 60°C (Estimated)Categorized as Ignitable; vapors may form explosive mixtures.
Material Incompatibilities Copper, Brass, Zinc, Strong OxidizersNever store waste in galvanized or copper-alloy drums.

Proper Disposal Procedures & Waste Segregation

The disposal of 1-Butanol, 2-(dimethylamino)-2-ethyl- falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) [1]. Because of its dual hazard profile, waste streams must be meticulously segregated to prevent in-drum reactions.

WasteSegregation Waste Amino Alcohol Waste Stream Aqueous Aqueous Mixtures (pH > 12.5) Waste->Aqueous Organic Organic Solvent Mixtures Waste->Organic Solid Contaminated Solids (PPE, Absorbents) Waste->Solid EPA_D002 EPA D002 (Corrosive) Aqueous->EPA_D002 EPA_D001 EPA D001 (Ignitable) Organic->EPA_D001 EPA_Solid Hazardous Solid Waste Solid->EPA_Solid Container1 HDPE Drum (Vented Cap) EPA_D002->Container1 Container2 Flammables Drum (Grounded) EPA_D001->Container2 Container3 Sealed Solid Waste Bin EPA_Solid->Container3

RCRA-compliant waste segregation logic for tertiary amino alcohols.

Step-by-Step Routine Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

  • Stream Identification: Determine if the waste is purely organic, an aqueous mixture, or solid debris.

  • Container Selection:

    • For Aqueous Waste: Select a High-Density Polyethylene (HDPE) carboy. Causality: Amines coordinate with transition metals, causing rapid corrosion of metal containers. HDPE is chemically inert to alkaline amines.

    • For Organic Waste: Select a grounded, FM-approved flammable waste safety can.

  • Pre-Disposal pH Validation (Aqueous): Before adding the waste to the central accumulation container, test a 1 mL aliquot with universal indicator paper.

    • Validation Check: If pH ≥ 12.5, the waste must be manifested as EPA D002 .

  • Avoid Active Neutralization: Do not attempt to neutralize concentrated 1-Butanol, 2-(dimethylamino)-2-ethyl- waste with strong mineral acids (e.g., HCl or H2SO4) prior to disposal.

    • Causality: The acid-base reaction is highly exothermic. Localized boiling can aerosolize the corrosive amine and cause catastrophic container rupture.

  • Labeling and Manifesting: Attach a hazardous waste tag immediately. Mark the primary hazards as "Corrosive" and "Ignitable" (if mixed with solvents).

  • Storage: Transfer to a Central Accumulation Area (CAA) equipped with secondary containment, kept below 25°C, and strictly segregated from oxidizing agents (e.g., peroxides, nitric acid).

Emergency Spill Response Workflow

In the event of a spill, the primary threats are inhalation of toxic/corrosive vapors and the risk of ignition. OSHA's HAZWOPER standards dictate that spills exceeding the capacity of standard lab containment must be handled by trained emergency responders [2].

SpillResponse Start Spill Detected Assess Assess Spill Volume & Ventilation Start->Assess Small Small Spill (< 500mL) Inside Fume Hood Assess->Small Manageable Large Large Spill (> 500mL) or Outside Hood Assess->Large High Risk PPE Don Appropriate PPE (Respirator, Butyl Gloves) Small->PPE Evacuate Evacuate Area & Contact Hazmat Large->Evacuate Contain Contain with Inert Absorbent (Sand, Vermiculite) PPE->Contain Avoid Avoid Combustible Absorbents (e.g., Sawdust) Contain->Avoid Warning Collect Collect in Compatible Container (HDPE or Glass) Contain->Collect Label Label as Hazardous Waste (EPA D001, D002) Collect->Label Dispose Transfer to Central Accumulation Area Label->Dispose

Workflow for assessing and containing 1-Butanol, 2-(dimethylamino)-2-ethyl- spills.

Step-by-Step Spill Containment Protocol
  • Source Isolation & Ignition Control: Immediately power down all hot plates, stirrers, and nearby electrical equipment. Causality: The flash point of this compound is low enough that ambient sparks can ignite its vapor phase.

  • PPE Donning: Standard nitrile gloves offer limited breakthrough time for lipophilic amines. Don heavy-duty Butyl rubber gloves, splash goggles, and a face shield. If the spill is outside a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is mandatory.

  • Containment via Inert Media: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.

    • Critical Warning:Never use sawdust or paper towels. The basicity of the amine can react with the organic matter in sawdust, generating heat and creating a severe fire hazard.

  • Mechanical Collection: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent. Metal tools can generate sparks or react with the amine.

  • Surface Decontamination: Once the bulk liquid is removed, wash the spill surface with a dilute, weak acid solution (e.g., 5% acetic acid or citric acid) to neutralize residual amine film, followed by copious amounts of water.

    • Validation Check: Swipe the cleaned area with pH paper moistened with DI water. The area is decontaminated only when the pH returns to neutral (pH 6-8).

  • Waste Finalization: Seal the collected debris in an HDPE bucket, label as "Hazardous Solid Waste - Contaminated with Corrosive/Ignitable Amine," and request an immediate EHS pickup.

References

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." (40 CFR Part 261).[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) - 1910.120."[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

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